Spectrum of activity Avibactam sodium Class A C D beta-lactamases
Technical Guide: Spectrum and Kinetics of Avibactam Sodium Against Class A, C, and D -Lactamases Executive Summary Avibactam sodium represents a paradigm shift in -lactamase inhibition. Unlike legacy inhibitors (clavulan...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Spectrum and Kinetics of Avibactam Sodium Against Class A, C, and D
-Lactamases
Executive Summary
Avibactam sodium represents a paradigm shift in
-lactamase inhibition. Unlike legacy inhibitors (clavulanic acid, tazobactam) which function as "suicide substrates" containing a -lactam core, avibactam is a diazabicyclooctane (DBO) non--lactam inhibitor.
Its mechanism is defined by reversible covalent inhibition .[1][2] It does not suffer from hydrolysis-induced turnover; instead, it recycles to its active form after inhibiting the enzyme.[3] This guide details the structural basis of this interaction across Ambler Classes A, C, and D, providing the kinetic data and experimental protocols necessary for high-fidelity characterization in drug discovery pipelines.
Molecular Mechanism: The Reversible Cycle
The defining feature of avibactam is its ability to evade the fragmentation pathway that limits older inhibitors.
The Chemical Pathway[1]
Acylation: The nucleophilic serine (Ser70 in Class A) attacks the amide bond of the avibactam DBO ring.
Ring Opening: The DBO ring opens to form a covalent carbamoyl-enzyme complex. Unlike
-lactams, this complex is thermodynamically stable against hydrolysis.
Recyclization (The Critical Differentiator): Rather than being hydrolyzed (which destroys the inhibitor), the carbamoyl bond reforms the DBO ring, releasing intact avibactam back into solution to inhibit another enzyme molecule.
Visualization of the Reaction Cycle
Figure 1: Kinetic mechanism of Avibactam. Note the reversible step (
) allowing the regeneration of active inhibitor, contrasting with the irreversible pathway of clavulanate.
Spectrum of Activity: Class-Specific Analysis
Avibactam's spectrum is broad but possesses specific "blind spots" dictated by the geometry of the catalytic pocket.
Key Insight: Avibactam restores activity against KPC-2 (Klebsiella pneumoniae carbapenemase), the primary driver of carbapenem resistance in Enterobacterales. It is also highly effective against CTX-M-15 (ESBL), where the acylation efficiency (
) reaches values as high as [1].
Class C: The AmpC Breakthrough
Target: AmpC Cephalosporinases (Chromosomal and Plasmidic).[2][4]
Efficacy: Highly potent.
Differentiation: Legacy inhibitors (tazobactam) are poor inhibitors of AmpC. Avibactam effectively inhibits AmpC from Pseudomonas aeruginosa and Enterobacter cloacae.[4]
Structural Basis: The DBO ring fits snugly into the more constrained active site of Class C enzymes, forming a stable carbamate that resists deacylation by water [2].
Class D: The Selective Dichotomy
Class D (OXA) enzymes present a mixed profile. Avibactam is selective .
Enzyme Sub-Type
Pathogen
Avibactam Activity
Mechanistic Reason
OXA-48
K. pneumoniae
Active
Hydrophobic bridge interactions stabilize the complex.
OXA-10
P. aeruginosa
Active
Canonical Class D architecture.
OXA-23/24/58
A. baumannii
Inactive / Poor
Steric hindrance in the active site prevents stable carbamoylation [3].
Quantitative Comparison (IC50 Data)
The following table summarizes inhibitory potency (
) across key enzymes. Note the distinct lack of activity against Class B (Metallo--lactamases) and specific Acinetobacter Class D enzymes.
Ambler Class
Enzyme
Organism
Avibactam IC50 (nM)
Clinical Relevance
A
KPC-2
K. pneumoniae
~3 - 10
Carbapenem resistance
A
CTX-M-15
E. coli
~5 - 8
Major ESBL
C
AmpC
P. aeruginosa
~5 - 15
Cephalosporin resistance
D
OXA-48
K. pneumoniae
~50 - 100
Carbapenem resistance
D
OXA-23
A. baumannii
> 10,000
RESISTANT
B
NDM-1
K. pneumoniae
> 100,000
RESISTANT (Zinc-dependent)
Experimental Protocols: Kinetic Characterization
To validate avibactam activity, simple MIC assays are insufficient for mechanistic understanding. You must perform time-dependent inhibition assays because avibactam is a slow-binding inhibitor.
Protocol: Determination of
and
Objective: Determine the second-order rate constant for inhibition.
Enzyme: Purified KPC-2 or AmpC (final conc. 1-5 nM).
Workflow:
Pre-Incubation (Critical Step):
Prepare a dilution series of Avibactam (0, 10, 50, 100, 500, 1000 nM).
Incubate Enzyme + Avibactam for varying times (
= 0, 5, 10, 30, 60 min) at 30°C.
Reasoning: Avibactam requires time to form the covalent carbamoyl complex. Immediate measurement will underestimate potency.
Reaction Initiation:
Dilute the pre-incubation mix 1:100 into a solution containing Nitrocefin (
).
Note: The dilution prevents re-association of free inhibitor, isolating the off-rate or measuring residual activity.
Data Acquisition:
Measure Absorbance (486 nm) continuously for 5 minutes.
Calculate initial velocity (
) for each pre-incubation time point.
Analysis:
Plot
vs. time to obtain for each inhibitor concentration.
Plot
vs. [I] to determine and .
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for time-dependent inhibition kinetics.
References
Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[5][6] Proceedings of the National Academy of Sciences.
Lahiri, S. D., et al. (2014). "Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance."[7] Antimicrobial Agents and Chemotherapy.[1][2][8][9]
King, D. T., et al. (2015). "Structural Insights into Avibactam Inhibition of Class D β-Lactamases." ACS Infectious Diseases.
Clinical and Laboratory Standards Institute (CLSI). "Performance Standards for Antimicrobial Susceptibility Testing."
[1] Executive Summary This technical guide provides an in-depth analysis of Diazabicyclooctane (DBO) beta-lactamase inhibitors (BLIs), a transformative class of non-beta-lactam small molecules designed to overcome multi-...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides an in-depth analysis of Diazabicyclooctane (DBO) beta-lactamase inhibitors (BLIs), a transformative class of non-beta-lactam small molecules designed to overcome multi-drug resistant (MDR) Gram-negative bacteria. Unlike legacy suicide inhibitors (e.g., clavulanate), DBOs utilize a reversible acylation mechanism and, in second-generation analogs, exhibit intrinsic antibacterial activity via Penicillin-Binding Protein (PBP) inhibition. This document details their structural biology, chemical synthesis, kinetic characterization, and the emerging resistance landscape.
Structural Biology & Mechanism of Action
The "Recyclable" Inhibition Paradigm
The primary distinction of the DBO scaffold (e.g., avibactam) compared to traditional beta-lactam-based inhibitors (clavulanate, tazobactam) is the reversible covalent inhibition mechanism.
Legacy Mechanism (Suicide Inhibition): Beta-lactam inhibitors are hydrolyzed by the enzyme, forming an acyl-enzyme intermediate that undergoes secondary fragmentation (often involving decarboxylation) to permanently disable the active site. This is "one-and-done."
DBO Mechanism (Reversible Acylation): The DBO core mimics the transition state of the beta-lactam ring. Upon attack by the catalytic Serine-70 residue of the beta-lactamase:
The urea ring opens, forming a stable carbamoyl-enzyme complex.
Crucially, this complex is resistant to hydrolysis (deacylation) by water.
Instead of fragmenting, the DBO molecule can recyclize (ring closure) and release the intact inhibitor, or remain covalently bound for a prolonged period (long residence time), effectively occupying the active site without being consumed.
The "Dual-Action" Enhancer Effect (Gen 2 DBOs)
Second-generation DBOs, specifically Zidebactam and Nacubactam , possess a bicyclo-acyl hydrazide side chain that confers a secondary mechanism:
Target 1: Inhibition of serine beta-lactamases (Ambler Class A, C, and some D).[1][2]
Target 2: High-affinity binding to PBP2 in Enterobacterales and Pseudomonas aeruginosa.[3]
Causality: Binding PBP2 disrupts the divisome, causing cells to form spheroplasts. When combined with a PBP3-binding partner (e.g., Cefepime), this creates a "double-hit" synergy that is lethal even in the presence of metallo-beta-lactamases (MBLs), as the DBO bypasses the MBL to attack the cell wall directly.
Mechanistic Pathway Diagram
Figure 1: The reversible acylation cycle of DBO inhibitors. Unlike suicide inhibitors, DBOs can reform their ring structure and disassociate intact.
Chemical Synthesis: The Urea Cyclization[4][5]
The synthesis of the diazabicyclooctane core is chemically challenging due to the strain inherent in the [3.2.1] bicyclic system. The critical step in industrial synthesis (e.g., Avibactam) is the formation of the urea bridge.
Key Synthetic Steps
Starting Material: Optimized routes often utilize ethyl-5-hydroxypicolinate or 5-hydroxypiperidine derivatives.
Chiral Resolution: Enzymatic resolution (lipase) is frequently used to establish the (2S, 5R) stereochemistry required for biological activity.
Urea Formation (The Critical Step):
The piperidine ring, substituted with a benzyloxyamine at C5, undergoes an intramolecular cyclization.
Reagent:Triphosgene is the standard reagent to carbonylate the diamine precursor, closing the bridge to form the urea.
Control: This reaction requires strict temperature control to prevent polymerization.
Sulfation: The final step involves hydrogenolysis of the benzyl protecting group followed by sulfation using a sulfur trioxide-trimethylamine complex (
) to yield the N-sulfonyloxy group, which is critical for positioning the molecule in the oxyanion hole of the enzyme.
Synthesis Workflow Diagram
Figure 2: Industrial synthesis pathway for Avibactam, highlighting the critical urea cyclization step.
Experimental Protocols
Protocol A: Determination of Carbamoylation Kinetics (
)
This protocol measures the efficiency of the DBO inhibitor against a specific beta-lactamase using a reporter substrate (Nitrocefin).
min) before adding Nitrocefin (to measure time-dependent inhibition).
Data Acquisition: Monitor absorbance at 482 nm for 10 minutes.
Calculation:
Unlike classical Michaelis-Menten, DBOs often exhibit "slow-binding" kinetics.
Fit the progress curves to the equation:
.
Plot
vs. [I] to determine the second-order rate constant ().
Protocol B: Synergistic MIC Determination (Checkerboard Assay)
To validate the "Enhancer" effect of Zidebactam or the restoration of activity by Avibactam.
Methodology:
Plate Setup: Use a 96-well microtiter plate.
Axis A (Beta-Lactam): Serial dilution of the partner antibiotic (e.g., Cefepime) along the X-axis (e.g., 64
to 0.06 ).
Axis B (DBO Inhibitor): Serial dilution of the DBO (e.g., Zidebactam) along the Y-axis.
Inoculum: Add
CFU/mL of the MDR test strain (e.g., K. pneumoniae KPC-3).
Incubation: 16-20 hours at 37°C.
Readout: Determine the Fractional Inhibitory Concentration Index (FICI).
.
Interpretation: FICI
indicates Synergism.
Comparative Data: DBO Generations
Feature
Gen 1: Avibactam
Gen 2: Relebactam
Gen 3: Zidebactam / Nacubactam
Core Scaffold
Diazabicyclooctane
Diazabicyclooctane
Diazabicyclooctane
C2 Substituent
Carboxamide
Piperidine ring (C2)
Bicyclo-acyl hydrazide
Primary Target
Class A, C, some D
Class A, C, some D
Class A, C, some D + PBP2
Efflux Liability
Moderate
Low (Piperidine charge prevents efflux)
Low
Intrinsic Activity
None
None
High (Spheroplast formation)
Key Indication
CRE (KPC, OXA-48)
CRE, MDR Pseudomonas
MBL-producers (NDM, VIM) via enhancer effect
Resistance Landscape
Despite the robust nature of DBOs, resistance has emerged, particularly in Klebsiella pneumoniae.
KPC-3 Mutations (D179Y):
Exposure to Ceftazidime-Avibactam can select for mutations in the KPC-3 omega loop (specifically D179Y).[4][5]
Consequence: This mutation stabilizes the acyl-enzyme complex with Ceftazidime, effectively turning the enzyme into a "Ceftazidimase," while simultaneously reducing the affinity for Avibactam. Paradoxically, this often restores susceptibility to Carbapenems (the "See-Saw" effect).
Porin Loss + Overexpression:
In Pseudomonas and Acinetobacter, resistance to DBO combinations (like Durlobactam) is often driven by the loss of OprD porins combined with massive overexpression of efflux pumps (MexAB-OprM), preventing the inhibitor from reaching the periplasmic space.
References
Mechanism of Avibactam & Relebactam:
Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences.
[Link]
Zidebactam/Nacubactam Dual Mechanism:
Moya, B., et al. (2017). WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[3][1][5][6][7][8][9][10][11]
[Link]
Durlobactam & Acinetobacter:
Durand-Réville, T. F., et al. (2017).[1] Antibacterial activity of the diazabicyclooctane inhibitor durlobactam against Acinetobacter baumannii.[2][6] Nature Microbiology.
[Link]
Resistance Mechanisms (KPC-3 D179Y):
Shields, R. K., et al. (2017).[5] Mutations in blaKPC-3 That Confer Ceftazidime-Avibactam Resistance Encode Novel KPC-3 Variants That Function as Extended-Spectrum β-Lactamases.[4][5] Antimicrobial Agents and Chemotherapy.[3][1][5][6][7][8][9][10][11]
[Link]
Synthesis of Avibactam:
Enna, M., et al. (2019). Scalable Synthesis of Avibactam. Organic Process Research & Development.[12]
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Phoenix" Inhibitor
Avibactam represents a paradigm shift in
-lactamase inhibition. Unlike "suicide inhibitors" (e.g., clavulanic acid, tazobactam) that permanently inactivate enzymes through fragmentation and irreversible acylation, Avibactam utilizes a reversible covalent mechanism . It functions as a diazabicyclooctane (DBO) non--lactam scaffold that covalently acylates the catalytic serine of the target enzyme, mimicking the transition state. Uniquely, this reaction is reversible: Avibactam can "recyclize" (reform its original ring structure) and release itself intact from the enzyme active site.[1] This "Phoenix-like" ability to regenerate allows a single Avibactam molecule to inhibit multiple enzyme copies over time, although its primary efficacy stems from a long residence time () on the target.
This guide details the molecular mechanics, kinetic characterization, and experimental validation of this mechanism.
Part 1: The Molecular Mechanism
Structural Pharmacophore
Avibactam is not a
-lactam.[1][2][3][4][5][6][7][8] It lacks the fused four-membered ring responsible for the instability of penicillins.
Reactive Center: The amide bond within the 5-membered ring (C7=O).
Positioning Group: A sulfate group (
) at the N1 position, which mimics the C3/C4 carboxylate of -lactams, anchoring the molecule via interactions with Asn132 and Asn104 (Class A numbering).
The Reaction Coordinate
The inhibition follows a three-step chemical pathway:
Non-Covalent Binding (
): Avibactam enters the active site. The sulfate group aligns the molecule via electrostatic networks.
Acylation (
): The catalytic nucleophile (Ser70 in Class A, Ser64 in Class C) attacks the carbonyl carbon (C7) of the Avibactam amide.
Ring Opening & Stabilization: The C7-N6 bond cleaves, opening the DBO ring. Unlike
-lactams, this does not lead to fragmentation. The result is a stable carbamoyl-enzyme complex .
Recyclization (
): This is the critical differentiator. Mediated by a proton shuttle (involving Lys73 and Ser130 ), the N6 nitrogen nucleophilically attacks the C7 carbonyl, reforming the C7-N6 bond, closing the ring, and releasing intact Avibactam.
Mechanism Visualization
The following diagram illustrates the reversible covalent cycle.
Figure 1: The reversible covalent cycle of Avibactam. Note the dominant "Recyclization" path (
) compared to the negligible hydrolysis path ().
Part 2: Kinetic Characterization[10]
To validate this mechanism, one must move beyond simple
values, which are time-dependent for covalent inhibitors. The gold standard is determining the microscopic rate constants (, ) and the residence time.
The Kinetic Model
The interaction is modeled as a two-step covalent inhibition mechanism (simplifying the rapid equilibrium step):
However, because
(acylation) is much faster than dissociation in the initial step, we often measure the apparent second-order rate constant for acylation () and the first-order rate constant for deacylation ().
Parameter
Definition
Typical Value (TEM-1/KPC-2)
Significance
Acylation Efficiency
How fast it binds and reacts.
Deacylation Rate
Rate of recyclization/release.
Residence Time ()
Minutes to Days
Duration of target occupancy.
Part 3: Experimental Protocols (Validation)
Protocol A: Determination of
(Residence Time)
This protocol validates the "reversible" aspect. If the inhibitor were irreversible,
To prove the released molecule is active Avibactam (and not an inactive hydrolyzed product):
Perform the "Jump-Dilution" as in Protocol A.
Collect the reaction mixture after full recovery of enzyme activity.
Ultrafilter (10 kDa cutoff) to remove the enzyme. The filtrate contains the released small molecule.
Add the filtrate to fresh enzyme and check for inhibition.
Result: If inhibition occurs, the molecule recyclized and is active.[1][5][11]
Experimental Workflow Diagram
Figure 2: Dual-pathway validation workflow for confirming covalent binding (MS) and reversibility (Kinetics).
Part 4: Structural Biology & Key Interactions
Understanding the active site interactions explains why the reaction is reversible.
Residue
Role in Mechanism
Interaction with Avibactam
Ser70 (Class A)
Nucleophile
Forms the covalent carbamate ester bond with C7 of Avibactam.
Lys73
General Base / Shuttle
Facilitates the proton transfer required for ring opening and, crucially, the reverse protonation for ring closure (recyclization).
Ser130
Proton Shuttle
Acts as a bridge for proton transfer to the N6 of Avibactam during acylation.[12]
Asn132 / Asn104
Anchor
Forms hydrogen bonds with the sulfate group, mimicking the interaction with the -lactam carboxylate.
Deacylation Water
Excluded
In many Avibactam complexes, the "deacylation water" (usually activated by Glu166 to hydrolyze -lactams) is sterically displaced or poorly positioned, preventing hydrolysis of the inhibitor.
Why Recyclization wins over Hydrolysis:
The DBO ring structure, when opened, places the N6 amine in close proximity to the carbonyl carbon. The energy barrier for the intramolecular nucleophilic attack (recyclization) is lower than that for the intermolecular attack by a water molecule (hydrolysis), especially given the specific geometry enforced by the enzyme pocket.
References
Ehmann, D. E., et al. (2013).[1][4] "Kinetics of Avibactam Inhibition against Class A, C, and D
-Lactamases." Journal of Biological Chemistry.
Lahiri, S. D., et al. (2013).[1][4][11] "Avibactam and Class C
-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance." Antimicrobial Agents and Chemotherapy.[1][5][13]
King, D. T., et al. (2015). "Structural Insights into Avibactam Inhibition of Class A
Mechanistic & Kinetic Profiling of Avibactam Sodium against KPC Carbapenemases
Executive Summary The emergence of Klebsiella pneumoniae carbapenemase (KPC) producing Enterobacterales has necessitated the development of non-beta-lactam inhibitors. Avibactam sodium represents a paradigm shift from "s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The emergence of Klebsiella pneumoniae carbapenemase (KPC) producing Enterobacterales has necessitated the development of non-beta-lactam inhibitors. Avibactam sodium represents a paradigm shift from "suicide inhibitors" (e.g., clavulanic acid) to diazabicyclooctane (DBO) based covalent reversible inhibitors .
This guide provides a deep technical analysis of the binding kinetics between Avibactam and KPC-2 enzymes. Unlike traditional inhibitors that permanently disable the enzyme via fragmentation, Avibactam engages in a reversible acylation-deacylation cycle.[1][2] However, for KPC-2 specifically, this mechanism exhibits a unique "slow hydrolysis" off-rate that distinguishes it from other Class A beta-lactamases.
Mechanistic Foundation: The Covalent Reversible Cycle
To understand the kinetics, one must first understand the structural chemistry. Avibactam does not contain a beta-lactam ring; instead, it utilizes a reactive urea center within a DBO scaffold.
The Reaction Coordinate
Upon binding to the KPC active site, the nucleophilic Serine-70 (S70) attacks the carbonyl carbon of Avibactam's urea moiety. This leads to ring opening and the formation of a covalent carbamoyl-enzyme complex.
Crucial Distinction:
Clavulanic Acid: Acylation leads to secondary fragmentation and irreversible cross-linking of the enzyme.
Avibactam (General Class A): The ring opens, but the scaffold remains intact. The reaction eventually reverses (recyclization), releasing the active inhibitor back into solution.
Avibactam (KPC-2 Specific): While largely reversible, KPC-2 facilitates a slow desulfation/fragmentation pathway, making the inhibition effectively "pseudoirreversible" over clinical timeframes.
Reaction Pathway Diagram
Figure 1: Kinetic pathway of Avibactam inhibition.[3][4] Note the dominant reversible path (
) versus the minor fragmentation path () specific to KPC interactions.
Kinetic Characterization
Quantifying the efficacy of Avibactam requires measuring specific rate constants. The interaction is best described by a two-step covalent inhibition model:
Key Kinetic Parameters (KPC-2)
The following data summarizes the consensus kinetics derived from stopped-flow and mass spectrometry analyses (Ehmann et al., 2013; Lahiri et al., 2014).
Parameter
Symbol
Value (Approx.)
Biological Significance
Acylation Efficiency
Measures how fast the drug shuts down the enzyme. KPC-2 is slower than CTX-M-15 () but clinically sufficient.
Deacylation Rate
The rate at which the enzyme recovers activity.
Residence Time
Critical Metric: The enzyme remains inhibited for hours, even after the free drug is cleared from the system.
Partition Ratio
Indicates a 1:1 stoichiometry; one molecule of Avibactam inhibits one molecule of KPC.
Interpretation: The potency of Avibactam against KPC-2 is driven not just by affinity (
), but by a long residence time (). The drug "locks" the enzyme in the acylated state, preventing it from hydrolyzing the partner beta-lactam (e.g., Ceftazidime).
Experimental Methodologies
To replicate or validate these kinetics, two primary orthogonal methods are recommended: Stopped-Flow Kinetics (for pre-steady state acylation) and Surface Plasmon Resonance (SPR) (for binding affinity and off-rates).
Syringe A (Enzyme): Load KPC-2 (Final conc: 5 nM).
Syringe B (Mix): Load Avibactam (Variable conc: 0.5 – 50
M) + Nitrocefin (100 M).
Shot: Rapid mixing (
ms dead time) at 25°C.
Detection: Monitor absorbance at 486 nm for 600 seconds.
Analysis:
In the presence of Avibactam, the linear hydrolysis of Nitrocefin will curve downwards as the enzyme is acylated.
Fit the progress curves to the equation:
.
Plot
vs. [Avibactam] to determine .
Protocol B: Surface Plasmon Resonance (SPR)
Objective: Direct measurement of
and without a reporter substrate.
System: Biacore T200 or 8K (Cytiva).
Chip: CM5 (Carboxymethylated dextran).
Step-by-Step Protocol:
Ligand Preparation (KPC-2):
Buffer exchange KPC-2 into 10 mM Sodium Acetate, pH 5.0.
Target immobilization level: ~1000 RU (Resonance Units) using standard Amine Coupling (EDC/NHS chemistry).
Note: Low density is preferred to avoid mass transport limitation.
Analyte Preparation (Avibactam):
Prepare a concentration series (e.g., 0, 0.5, 1, 2, 4, 8, 16
M) in Running Buffer (HBS-EP+).
Injection Cycle (Single Cycle Kinetics):
Association: Inject Avibactam for 180s at 30
L/min.
Dissociation: Switch to buffer flow for 600s (critical to capture the slow
).
Regeneration: Not usually required if dissociation is allowed to proceed fully, or use a mild pulse of 10 mM Glycine pH 2.5.
Data Fitting:
Fit sensorgrams to the Two-State Reaction model (conformational change) rather than 1:1 binding, as the acylation step (
) induces a structural shift.
SPR Workflow Diagram
Figure 2: Optimized SPR workflow for characterizing covalent inhibitors like Avibactam.
Data Analysis & Interpretation
When analyzing the data generated from the above protocols, apply the following rigor:
The "Burst" Phenomenon: In stopped-flow, if you do not see a burst phase followed by a steady state (or zero rate), your mixing time may be too slow (
ms), or the inhibitor concentration is too low relative to .
Reversibility Check: To confirm reversibility (and distinguish from clavulanate), perform a Jump-Dilution Experiment . Incubate KPC with excess Avibactam (100x
) for 30 mins, then dilute 10,000-fold into a solution containing Nitrocefin.
Result: Activity should slowly recover over time (hours).
Calculation: The slope of activity recovery gives you
directly.
Clinical Implication of Kinetics
The
of Avibactam for KPC-2 () translates to a half-life of the acyl-enzyme complex of roughly 80-90 minutes . This is clinically vital because it matches or exceeds the dosing interval of the partner beta-lactam, ensuring the enzyme remains inhibited throughout the dosing cycle.
References
Ehmann, D. E., et al. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases.[5] Journal of Biological Chemistry, 288(39), 27960–27971.[5]
[Link]
Lahiri, S. D., et al. (2014). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 58(10), 5704–5713.[2]
[Link]
Lagacé-Wiens, P., et al. (2014). Ceftazidime-Avibactam: An Evidence-Based Review of its Pharmacology and Potential Use in the Treatment of Gram-Negative Bacterial Infections. Core Evidence, 9, 13–25.
[Link]
Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of β-Lactamase Inhibitors. Clinical Microbiology Reviews, 23(1), 160–201.
[Link]
Application Note: High-Performance Synthesis of Avibactam Sodium via Urea Cyclization
Executive Summary & Strategic Rationale This application note details a scalable, high-fidelity protocol for the synthesis of Avibactam Sodium , a non- -lactam -lactamase inhibitor. Unlike early discovery routes utilizin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This application note details a scalable, high-fidelity protocol for the synthesis of Avibactam Sodium , a non-
-lactam -lactamase inhibitor. Unlike early discovery routes utilizing Ring-Closing Metathesis (RCM), which suffer from high catalyst costs and dilution requirements, this guide focuses on the Urea Cyclization pathway.
Why this Route?
The urea cyclization strategy constructs the diazabicyclooctane (DBO) core by inserting a carbonyl bridge between the piperidine nitrogen and the C5-amino group. This method is preferred for process chemistry due to:
Atom Economy: Utilizes inexpensive carbonyl sources (Triphosgene or CDI).
Scalability: Avoids high-dilution conditions required for RCM.
Safety: Mitigates the use of gaseous phosgene by employing solid surrogates like Triphosgene.
Retrosynthetic Analysis & Pathway Visualization
The synthesis hinges on the construction of the [3.2.1] bicyclic urea system from a functionalized piperidine precursor.
Critical Process Flow
Figure 1: Strategic process flow for Avibactam Sodium synthesis focusing on the Amidation-First Urea Cyclization route.
Detailed Experimental Protocol
Stage 1: Amidation of the Precursor
Objective: Convert the ester moiety to a primary amide prior to cyclization. This order of operations prevents the formation of unstable carboxylic acid intermediates often encountered in the "Cyclization-First" route.
Charge: Load the piperidine ester substrate (1.0 eq) into a pressure-rated reactor.
Dissolution: Add Methanol (5 vol) and stir until homogenous.
Ammonolysis: Charge 7M NH
/MeOH (10.0 eq) at 0–5°C.
Reaction: Seal the reactor and stir at 20–25°C for 16–24 hours.
Process Insight: Monitor by HPLC. The reaction is driven by the high concentration of ammonia.
Workup: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.
Crystallization: Triturate the residue with MTBE (methyl tert-butyl ether) to yield the amide as a white solid.
Stage 2: Urea Cyclization (The Critical Step)
Objective: Formation of the DBO core via insertion of a carbonyl bridge.
Mechanism & Causality:
We utilize Triphosgene as a solid phosgene equivalent. It decomposes in situ to generate phosgene, which reacts with the secondary amine (piperidine N1) to form a carbamoyl chloride intermediate. This intermediate undergoes rapid intramolecular nucleophilic attack by the benzyloxyamine (N6) to close the ring.
Carbonyl Source: Triphosgene (0.4 eq) [Equivalent to 1.2 eq Phosgene]
Base: Triethylamine (TEA) (3.0 eq)
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
Setup: Purge a reactor with N
. Add the Amide substrate (1.0 eq) and anhydrous DCM (10 vol). Cool to 0°C.[4]
Base Addition: Add TEA (3.0 eq) dropwise, maintaining temperature < 5°C.
Cyclization: Dissolve Triphosgene (0.4 eq) in DCM (2 vol) in a separate vessel. Add this solution slowly to the reactor over 1 hour, maintaining 0–5°C.
Critical Parameter: Slow addition is vital to prevent intermolecular oligomerization. The high dilution locally at the addition point favors intramolecular cyclization.
Reaction: Allow the mixture to warm to 20°C and stir for 4 hours.
QC Check: HPLC should show < 2% starting material.
Quench: Quench carefully with saturated aqueous NaHCO
.
Extraction: Separate phases. Wash the organic layer with water and brine. Dry over Na
SO.
Isolation: Concentrate to obtain the protected DBO intermediate.
Stage 3: Global Deprotection & Sulfation
Objective: Removal of the benzyl protecting group and installation of the sulfate moiety.[5]
Protocol:
Hydrogenolysis: Dissolve the cyclized intermediate in THF/Water (1:1). Add 10% Pd/C (0.1 eq wt). Hydrogenate at 1 atm H
for 2–4 hours.
Sulfation: Filter catalyst. To the filtrate (containing the N-hydroxy intermediate), add Sulfur Trioxide Pyridine complex (SO
·Py) (1.5 eq). Adjust pH to ~6.5 with NaOH.
Salt Formation: Treat the sulfated intermediate with Sodium 2-ethylhexanoate (SEH) in ethanol to precipitate Avibactam Sodium .
Mechanistic Visualization
Understanding the cyclization mechanism is crucial for troubleshooting impurity formation.
Figure 2: Mechanistic pathway of the urea cyclization event.
Quality Control & Troubleshooting
Parameter
Specification
Troubleshooting
Water Content (KF)
< 0.1% in Cyclization
Moisture consumes Triphosgene, leading to low yields. Dry solvents strictly.
Temperature
0–5°C during addition
Higher temps promote dimerization (intermolecular reaction).
Addition Rate
> 60 mins for Triphosgene
Fast addition causes exotherms and impurity formation.
HPLC Purity
> 98% (Final API)
Main impurity: Des-sulfated Avibactam (hydrolysis product). Control pH during workup.
References
Process for preparing Avibactam intermediate.Google Patents. US10570133B2.
A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development. 2018.[2] Retrieved from [Link][2]
Simple preparation method for Avibactam.European Patent Office. EP3766869A1.
Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. Tetrahedron. 2020. Retrieved from [Link][2][6][7]
Application Note: Protocol for In Vitro Susceptibility Testing of Ceftazidime-Avibactam
Introduction & Mechanism of Action Ceftazidime-avibactam (CZA) represents a critical therapeutic option for multidrug-resistant (MDR) Gram-negative infections, particularly those driven by carbapenem-resistant Enterobact...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Mechanism of Action
Ceftazidime-avibactam (CZA) represents a critical therapeutic option for multidrug-resistant (MDR) Gram-negative infections, particularly those driven by carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.
To accurately test CZA in vitro, one must understand the interaction between its two components:
Ceftazidime (CAZ): A third-generation cephalosporin that inhibits cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs).
Avibactam (AVI): A diazabicyclooctane (DBO) non-
-lactam -lactamase inhibitor. Unlike clavulanate or tazobactam, avibactam forms a covalent, reversible amide bond with the serine residue of the -lactamase active site.
Expert Insight: Avibactam restores ceftazidime activity against Ambler Class A (e.g., KPC, ESBLs), Class C (AmpC), and some Class D (OXA-48) enzymes. Crucially, it is inactive against Class B metallo-
-lactamases (MBLs) like NDM, VIM, and IMP. Therefore, this protocol includes a logic step to rule out MBLs, as CZA testing on confirmed MBL producers is clinically futile.
Principle of the Assay: The "Fixed Concentration" Rule
Unlike standard antibiotic testing where the drug is diluted in a 2-fold series, CZA testing requires a fixed concentration of inhibitor .
Ceftazidime: Diluted in log
series (e.g., 0.125 to 128 µg/mL).
Avibactam: Held constant at 4 µg/mL in all wells, regardless of the ceftazidime concentration.
Why? Pharmacokinetic/Pharmacodynamic (PK/PD) modeling demonstrates that maintaining a threshold concentration of avibactam is more predictive of in vivo efficacy than maintaining a fixed ratio (e.g., 2:1).
Warning: Using the wrong disk with the wrong breakpoint table will yield erroneous results (Major Errors).
Procedure
Lawn Preparation: Swab a 0.5 McFarland suspension onto a Mueller-Hinton Agar (MHA) plate.
Disk Application: Place the CZA disk firmly on the surface.
Incubation: 35 ± 2°C for 16–18 hours.
Measurement: Measure the diameter of the zone of inhibition to the nearest mm.
Expert Note: Ignore faint growth of tiny colonies within the zone (often seen with Proteus spp.) or film growth.
Quality Control (QC)
A valid assay must fall within specific ranges for control strains. If QC fails, patient/experimental results must be discarded.
Table 1: CLSI QC Ranges (30/20 µg Disk & BMD)
Organism
ATCC Strain
MIC Range (µg/mL)
Disk Diffusion (mm)
K. pneumoniae
700603 (ESBL+)
1/4 – 4/4
18 – 24
P. aeruginosa
27853
1/4 – 4/4
21 – 27
E. coli
25922
0.12/4 – 0.5/4
24 – 30
E. coli
35218
0.06/4 – 0.25/4
27 – 33
Note: K. pneumoniae ATCC 700603 is critical as it produces SHV-18 (ESBL), verifying the activity of avibactam. Ceftazidime alone would have an MIC >16 µg/mL.
Data Analysis & Interpretation
Interpret MICs based on the relevant regulatory body.[3]
Caption: Decision tree for interpreting MIC results and triggering secondary resistance mechanism screening.
Troubleshooting & Expert Insights
The "Skipped Well" Phenomenon:
Observation: Growth in well 4, no growth in well 5, growth in well 6.
Cause: Contamination or improper pipetting of the viscous avibactam stock.
Solution: Discard result and repeat. Ensure avibactam is vortexed thoroughly.
Enzyme Stability:
Avibactam is stable, but ceftazidime can degrade if subjected to repeated freeze-thaw cycles. Aliquot stocks immediately after preparation.
False Resistance in Pseudomonas:
High-level efflux pump overexpression (MexAB-OprM) can sometimes push MICs to 16-32 µg/mL even in the absence of MBLs. Molecular characterization (PCR) is recommended for resistant isolates in drug development studies.
References
Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing.[1][4][5] 35th ed.[6] CLSI supplement M100.[4][5][6][7] Wayne, PA: Clinical and Laboratory Standards Institute; 2025.
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters.[8][9] Version 15.0. 2025.[6][10]
Nichols, W. W., et al. (2018). "A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing." Antimicrobial Agents and Chemotherapy, 62(11).[11]
Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria: Ceftazidime and Avibactam.[3][12][4]
Precision Protocol: Preparation of Avibactam Sodium Stock Solutions for MIC Determination
Topic: Preparation of Avibactam sodium stock solution for MIC determination Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Executive Summary The...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preparation of Avibactam sodium stock solution for MIC determination
Content Type: Detailed Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals
Executive Summary
The accurate determination of Minimum Inhibitory Concentration (MIC) for beta-lactamase inhibitors like Avibactam is pivotal in defining the resistance profiles of multidrug-resistant (MDR) Gram-negative bacteria.[1] Unlike standard antibiotics, Avibactam is rarely tested alone; it is most often employed at a fixed concentration (typically 4 µg/mL) in combination with a partner beta-lactam (e.g., Ceftazidime, Aztreonam).[1]
This guide addresses the specific technical challenges of working with Avibactam sodium: correcting for the salt/free-acid potency difference, ensuring stability during solvation, and executing the "fixed-concentration" dilution scheme required by CLSI/EUCAST standards.
Scientific Foundation & Mechanism[1]
The "Fixed Concentration" Paradigm
Avibactam is a diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitor.[1] It restores the activity of partner antibiotics by covalently and reversibly inhibiting Ambler Class A, C, and some Class D enzymes.
In MIC assays (Broth Microdilution), the standard protocol (CLSI M100) dictates that the partner antibiotic (e.g., Ceftazidime) is serially diluted, while Avibactam is maintained at a constant concentration of 4 µg/mL across all wells.[1] This differs from "fixed ratio" tests (e.g., Amoxicillin/Clavulanate 2:1) and requires a distinct liquid handling workflow.[1]
The Salt Correction Trap
Avibactam is supplied as Avibactam Sodium .[1] However, MIC values and target concentrations refer to the Avibactam Free Acid (active moiety).[1]
Failure to correct for this mass difference, along with the water content and impurities listed on the Certificate of Analysis (CoA), can result in a systematic under-dosing of 10-15%, potentially skewing MIC results by a full dilution step.[1]
Dissolve: Add Sterile Distilled Water to approximately 80% of the final volume. Vortex gently until fully dissolved.[1] Avibactam sodium dissolves readily in water; no heat or sonication should be required.[1]
QS (Quantity Sufficient): Adjust to the final volume (10 mL) using a volumetric flask or precision pipette.
Sterilization: Filter sterilize using a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter.[1] Avoid Nylon filters as they may bind some small molecules.[1]
Aliquot: Dispense into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles.
Label: Name, Concentration (Free Acid equivalent), Solvent, Date, and Operator.
Visualization: Stock Preparation Logic[1]
Figure 1: Workflow for preparing a verified Avibactam stock solution, emphasizing the critical CoA analysis step.
Protocol: MIC Microdilution Setup (Fixed Concentration)
This section details how to prepare the 96-well plate where Avibactam is fixed at 4 µg/mL and the partner drug (e.g., Ceftazidime) varies.
The "2x" Strategy
In standard broth microdilution, 50 µL of antimicrobial solution is added to 50 µL of bacterial inoculum. Therefore, you must prepare your antimicrobial solutions at 2x the final desired concentration .
Final Target: 4 µg/mL Avibactam.
Preparation Target: 8 µg/mL Avibactam in all wells (before inoculum).
Step-by-Step Plate Setup
Prepare Partner Drug Series (2x): Prepare serial twofold dilutions of Ceftazidime in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Dispense: Add 50 µL of the (2x Partner + 8 µg/mL Avibactam) mix to the plate wells.
Inoculate: Add 50 µL of standardized bacterial inoculum (
CFU/mL).
Final concentrations: Partner (1x), Avibactam (4 µg/mL).[1][5]
Visualization: Fixed Concentration Logic
Figure 2: Logical flow for achieving a fixed inhibitor concentration in a microdilution assay.
Quality Control & Validation
Every batch of stock solution must be validated using CLSI-recommended Quality Control (QC) strains.
Recommended QC Strains
For Ceftazidime-Avibactam (CZA), use the following strains with defined MIC ranges (CLSI M100):
Organism
Strain ID
Expected MIC (µg/mL)
Klebsiella pneumoniae
ATCC 700603
0.25/4 – 2/4
Escherichia coli
ATCC 25922
0.06/4 – 0.5/4
Note: The notation "0.25/4" means Ceftazidime MIC is 0.25 µg/mL in the presence of 4 µg/mL Avibactam.
Troubleshooting
MICs too high? Check the potency calculation. Did you correct for the sodium salt? If not, you under-dosed the inhibitor.[1]
Precipitation? Avibactam is highly soluble in water, but if mixed with high concentrations of partner drugs in broth, ensure the pH of the CAMHB is strictly 7.2–7.4.
Degradation: If using thawed stock, verify it was stored at -80°C. Avibactam hydrolyzes slowly in water; do not store at 4°C for >24 hours.[1]
References
Clinical and Laboratory Standards Institute (CLSI). (2024).[1] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[1]
Clinical and Laboratory Standards Institute (CLSI). (2018).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[1]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[1] Breakpoint tables for interpretation of MICs and zone diameters.
Nichols, W. W., et al. (2014).[1] "Avibactam, a novel non-beta-lactam beta-lactamase inhibitor: structure, mechanism, and antibacterial activity."[1] Antimicrobial Agents and Chemotherapy.[1][7][8][9]
LC-MS/MS Detection of Avibactam in Biological Matrices
This application note details a high-performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of Avibactam in biological matrices (human plasma and urine). Designed for bio...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details a high-performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of Avibactam in biological matrices (human plasma and urine).
Designed for bioanalytical scientists and clinical researchers, this guide moves beyond standard recipe-based protocols to address the specific physicochemical challenges of Avibactam—a highly polar, non-chromophoric diazabicyclooctane β-lactamase inhibitor.
Application Note & Standard Operating Procedure (SOP)
Executive Summary & Scientific Rationale
Avibactam (AVI) presents unique bioanalytical challenges due to its high polarity (logP < -1.5) , lack of a UV-active chromophore, and zwitterionic nature. Traditional Reversed-Phase (C18) chromatography often results in poor retention and significant matrix effects (ion suppression) from co-eluting salts and phospholipids.
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Negative Electrospray Ionization (ESI-) MS/MS .
Why HILIC? It provides superior retention for polar compounds like Avibactam without the need for ion-pairing reagents (which contaminate MS sources).
Why ESI Negative? Avibactam contains a sulfate group (
), making it readily ionizable in negative mode (), offering higher sensitivity and selectivity than positive mode.
Dual-Extraction Strategy: We provide two sample preparation workflows:
Protein Precipitation (PPT): For high-throughput Therapeutic Drug Monitoring (TDM).
The primary failure mode in Avibactam analysis is "column void elution" on C18 phases. While ion-pairing agents (e.g., Tetrabutylammonium) can retain AVI on C18, they cause persistent background noise in MS. This method employs an Amide-bonded HILIC stationary phase , which interacts with the polar moieties of Avibactam via hydrogen bonding, ensuring separation from the solvent front and matrix interferences.
Internal Standard Selection
Recommended:Avibactam-d5 (Isotopically Labeled).
Rationale: In ESI- mode, matrix effects are variable. A structural analog (e.g., Sulbactam) may not co-elute perfectly or experience the same ionization suppression. An isotopic standard tracks the analyte through extraction and ionization, correcting for both recovery loss and matrix effects.
Buffers: Ammonium Acetate (100 mM stock), Formic Acid.
Columns:
Primary: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or equivalent.
Guard: Matching Amide Guard Cartridge.
Sample Preparation Workflows
Option A: Protein Precipitation (High Throughput / TDM)
Best for: Routine clinical monitoring where LLOQ > 50 ng/mL is acceptable.
Aliquot: Transfer 50 µL of patient plasma/urine into a 96-well plate or microcentrifuge tube.
IS Addition: Add 20 µL of Avibactam-d5 working solution (5 µg/mL in 50:50 ACN:Water).
Precipitation: Add 300 µL of cold Acetonitrile (-20°C).
Note: High organic ratio (6:1) ensures complete protein crash.
Agitation: Vortex vigorously for 2 minutes.
Centrifugation: Spin at 4,000 x g (or 13,000 rpm) for 10 minutes at 4°C.
Dilution (Critical HILIC Step): Transfer 100 µL of supernatant to a fresh plate. Add 100 µL of Acetonitrile.
Reasoning: Injecting a water-rich supernatant directly onto a HILIC column destroys peak shape. The sample solvent must match the high-organic initial mobile phase.
Option B: Solid Phase Extraction (WAX-SPE)
Best for: Clinical Trials / PK Studies requiring LLOQ < 10 ng/mL and minimal matrix effect.
Conditioning: Use a Weak Anionic Exchange (WAX) 30 mg plate. Condition with 1 mL MeOH, then 1 mL Water.[1]
Loading: Mix 100 µL Plasma + 20 µL IS + 200 µL 2% Formic Acid (acidifies matrix to disrupt protein binding). Load onto cartridge.
Washing:
Wash 1: 1 mL 2% Formic Acid (removes proteins/salts).
Wash 2: 1 mL Methanol (removes neutral lipids).
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.
Mechanism:[2][3][4][5] High pH neutralizes the WAX amine groups, releasing the anionic Avibactam.
Evaporation & Reconstitution: Evaporate under Nitrogen at 40°C. Reconstitute in 200 µL of 80:20 ACN:10mM Ammonium Acetate.
LC-MS/MS Conditions
Liquid Chromatography (HILIC)
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH).
Note: High pH improves peak shape for Avibactam on Amide columns.
Since ESI- is prone to suppression, calculate the Matrix Factor (MF) :
Acceptance: Normalized MF (Analyte/IS) should be between 0.85 and 1.15. If MF < 0.8, switch from PPT to SPE.
Stability (Critical)
Avibactam is relatively stable, but co-administered drugs (e.g., Ceftazidime) are unstable.
Freeze/Thaw: Stable for 3 cycles at -80°C.
Benchtop: Stable for 6 hours at 4°C. Do not leave at Room Temp > 2 hours.
Autosampler: Stable for 24 hours at 10°C in ACN-rich solvent.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Broad/Split Peaks
Sample solvent too aqueous.
Ensure sample injected is >70% Acetonitrile to match HILIC initial conditions.
Low Sensitivity
Incorrect pH in mobile phase.
Ensure Mobile Phase A is pH 9.0. Acidic pH suppresses ionization of the sulfate group in some cases or alters column selectivity.
Retention Time Shift
HILIC column equilibration.
HILIC columns require longer equilibration than C18. Allow 20 column volumes before first injection.
Carryover
Avibactam sticking to needle.
Use a needle wash of 50:50 Water:MeOH with 0.5% Ammonia.
References
Sillén, H., et al. (2015).[7][9] "Determination of avibactam and ceftazidime in human plasma samples by LC-MS/MS." Bioanalysis, 7(12), 1423-1434.[7]
Martens-Lobenhoffer, J., et al. (2022).[8][9][10][11] "Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport." Journal of Chromatography B, 1201, 123164.[10]
Wang, Q., et al. (2022).[8] "Simultaneous Determination of Ceftazidime and Avibactam in Human Plasma and Cerebrospinal Fluid by HPLC-MS/MS." Analytical Letters, 55(14).
PubChem. (n.d.). "Avibactam Compound Summary." National Library of Medicine.
FDA Center for Drug Evaluation and Research. (2018). "Bioanalytical Method Validation Guidance for Industry."
Application Notes & Protocols: Formulation Strategies for Avibactam Sodium Injection
Abstract Avibactam sodium is a pivotal non-β-lactam, β-lactamase inhibitor that restores the efficacy of partnered antibiotics against a wide spectrum of multidrug-resistant Gram-negative bacteria.[1][2][3] Its unique, r...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Avibactam sodium is a pivotal non-β-lactam, β-lactamase inhibitor that restores the efficacy of partnered antibiotics against a wide spectrum of multidrug-resistant Gram-negative bacteria.[1][2][3] Its unique, reversible covalent inhibition mechanism marks a significant advancement in combating resistance mediated by Class A, Class C, and some Class D β-lactamases.[1][4] However, as a sterile injectable product, its formulation presents distinct challenges related to stability, compatibility, and manufacturing. This document provides a comprehensive guide for researchers and drug development professionals, outlining robust strategies and detailed protocols for the successful formulation of Avibactam sodium for injection. We will explore pre-formulation characterization, excipient selection, lyophilization cycle development, and critical quality control assays, grounding our recommendations in established scientific principles and regulatory expectations.
Introduction to Avibactam Sodium
Avibactam is a diazabicyclooctane derivative, structurally distinct from traditional β-lactam-based inhibitors.[3][5] It is a potent inhibitor of a broad range of serine β-lactamases, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC enzymes.[2][6] Unlike inhibitors such as clavulanic acid, which undergo fragmentation, avibactam's mechanism involves a reversible acylation of the enzyme's active site serine, forming a stable carbamoyl-enzyme complex that slowly hydrolyzes to regenerate the active inhibitor.[3][4][7]
Commercially, avibactam is available in combination with ceftazidime (AVYCAZ®/ZAVICEFTA®) as a powder for reconstitution.[8][9][10] This formulation approach addresses the inherent stability challenges of β-lactams and their inhibitors in aqueous solution, ensuring product quality and efficacy at the point of administration.
Key Physicochemical Properties:
Appearance: White to yellow crystalline powder.[5][9]
Stability: Stable in the solid state under recommended storage conditions but susceptible to degradation in aqueous solutions, particularly from nucleophilic attack or exposure to strong acids/alkalis.[11][12][13]
Pre-Formulation Studies: The Scientific Foundation
A successful formulation is built upon a thorough understanding of the Active Pharmaceutical Ingredient (API). Pre-formulation studies are non-negotiable; they dictate the entire development pathway, from excipient choice to the final manufacturing process.
pH-Stability Profile
Causality: The stability of molecules like Avibactam, which contain hydrolyzable functional groups, is often critically dependent on pH. Identifying the pH of maximum stability is the single most important factor in developing a liquid formulation or determining the target pH for the reconstituted product. Degradation is often accelerated at both low and high pH due to acid-catalyzed and base-catalyzed hydrolysis, respectively.[13]
Protocol 1: pH-Rate Profile Determination
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 3.0 to 8.0, with intervals of 0.5 pH units.
Sample Preparation: Accurately weigh and dissolve Avibactam sodium in each buffer to a known concentration (e.g., 1 mg/mL).
Incubation: Store aliquots of each solution at a stressed temperature (e.g., 40°C or 50°C) and a control temperature (e.g., 5°C).
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples and immediately quench any further degradation by dilution with a mobile phase and/or refrigeration.
Quantification: Analyze the concentration of remaining Avibactam using a validated, stability-indicating HPLC method (see Section 5.1).
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the apparent first-order degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of minimum degradation.
Excipient Compatibility Studies
Causality: Excipients are necessary for function (e.g., bulking agents for lyophilization, buffers for pH control), but they can also interact with the API, leading to degradation. For instance, reducing sugars (like dextrose) can potentially interact with amine functionalities, and certain buffer salts can catalyze specific degradation reactions. Screening for these incompatibilities early prevents costly late-stage failures.
Protocol 2: API-Excipient Compatibility Screening
Selection: Choose potential excipients based on the intended dosage form (powder for reconstitution). Common candidates include:
Sample Preparation: Prepare intimate physical mixtures of Avibactam sodium with each excipient, typically in a 1:1 or 1:5 ratio (API:Excipient). Include a control sample of pure API.
Moisture Addition: Add a small amount of water (e.g., 5-10% w/w) to a subset of samples to simulate the potential for moisture ingress and accelerate solid-state reactions.
Stressed Storage: Store all samples under accelerated conditions (e.g., 40°C/75% RH) and control conditions (e.g., 25°C/60% RH) for a defined period (e.g., 2-4 weeks).
Analysis: At the end of the study, analyze the samples by HPLC for the appearance of degradation products and loss of API potency. Visual inspection for color change or physical changes is also crucial.
Formulation Development Strategy
For Avibactam sodium, a lyophilized (freeze-dried) powder for reconstitution is the most viable strategy to ensure long-term stability.[14][16] This approach removes water, the primary medium for hydrolytic degradation, thereby preserving the drug's integrity until it is prepared for intravenous infusion.
Core Components of the Formulation
The approved combination product, AVYCAZ®, contains ceftazidime pentahydrate, avibactam sodium, and sodium carbonate (anhydrous) as a pH modifier.[9][17]
Component
Function
Rationale / Field Insight
Avibactam Sodium
Active Pharmaceutical Ingredient (API)
The β-lactamase inhibitor.
Partner Antibiotic (e.g., Ceftazidime)
Active Pharmaceutical Ingredient (API)
Protected from degradation by Avibactam.
Sodium Carbonate
pH Adjusting Agent / Buffer
Expertise: This is a critical choice. When the powder is reconstituted with water for injection, the sodium carbonate dissolves to create a buffered solution at a target pH optimal for the stability of both Avibactam and its partner β-lactam.[9][10] This prevents a sharp drop in pH that could occur from dissolving the acidic pentahydrate form of ceftazidime.
(Optional) Bulking Agent
Lyophilization Aid / Cake Former
Expertise: While not present in the AVYCAZ® formulation, bulking agents like mannitol are often used in lyophilized products to ensure a physically robust and elegant cake structure.[14][15] This prevents vial breakage and ensures rapid, complete dissolution upon reconstitution. The decision to omit it was likely based on the sufficient solid content and properties of the APIs and sodium carbonate themselves.
Lyophilization Cycle Development
Causality: The goal of lyophilization is to remove water without damaging the drug. A poorly designed cycle can lead to "collapse," where the product melts back during drying, resulting in a poor-quality cake, high residual moisture, and compromised stability. The cycle must be optimized based on the thermal characteristics of the specific formulation.
Protocol 3: Lyophilization Cycle Development
Thermal Characterization (Pre-requisite):
Perform Differential Scanning Calorimetry (DSC) on the liquid formulation to determine the glass transition temperature of the maximally freeze-concentrated solute (Tg').
Use a Freeze-Drying Microscope (FDM) to visually determine the collapse temperature (Tc).
Trustworthiness: The primary drying product temperature must be maintained below Tg' and Tc to prevent product collapse. This is a non-negotiable, self-validating control point.
Freezing Step:
Cool the shelves to approximately -40°C to -50°C.
Hold for 2-3 hours to ensure complete solidification of the product. The goal is to induce crystallization of water and create a solid matrix.
Primary Drying (Sublimation):
Apply a vacuum, typically between 50-200 mTorr.
Increase shelf temperature to a point just below the critical temperature (Tg' or Tc), for example, -25°C.
Expertise: This is the longest step. The shelf temperature provides the energy for ice to sublime directly into vapor. The chamber pressure is kept low to facilitate this phase transition. This step removes the bulk of the unbound water.
Secondary Drying (Desorption):
After all ice is gone (indicated by a drop in product temperature and chamber pressure), increase the shelf temperature to a positive value (e.g., 25°C to 40°C).
Maintain a low vacuum for several hours.
Expertise: This step removes residual, bound water molecules from the product matrix. Achieving low residual moisture (<1-2%) is critical for long-term stability.
Reconstitution and In-Use Stability
The formulation work is not complete until the product's stability and compatibility are confirmed after it has been prepared for administration.
The approved product label for AVYCAZ® specifies that the powder should be reconstituted with 10 mL of sterile water for injection (or other compatible solutions like 0.9% Sodium Chloride or 5% Dextrose).[8][18][19] This reconstituted solution must then be immediately diluted into an infusion bag.[20]
Table 1: Reconstitution and Dilution Stability of Ceftazidime-Avibactam
Causality: These time limits are established through rigorous in-use stability studies. The 12-hour room temperature limit ensures that the product remains potent and free of significant degradation products during the time it takes to be administered to a patient. The refrigerated option provides flexibility for hospital pharmacies to prepare infusions in advance.
Key Analytical Protocols (Trustworthiness Pillar)
A formulation is only as good as the methods used to test it. Validated, stability-indicating analytical methods are required by regulatory agencies like the FDA and EMA to ensure product quality.[22][23][24]
Stability-Indicating RP-HPLC Method
Causality: A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and other potential impurities. This is achieved by developing a method that separates all these components, ensuring that the peak for the API is pure.
Protocol 4: Example RP-UPLC Method for Avibactam & Ceftazidime
This protocol is adapted from published methodologies.[25][26]
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
Column: HSS C18, 100 x 2.1 mm, 1.8 µm particle size.
Tailing Factor: The peak for Avibactam should have a tailing factor ≤ 2.0.
Theoretical Plates: The column should exhibit > 2000 theoretical plates for the Avibactam peak.
Repeatability (%RSD): The relative standard deviation for six replicate injections of a standard solution should be ≤ 2.0%.
Forced Degradation (Method Validation): To prove the method is stability-indicating, the drug substance must be subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method must demonstrate that the peaks for these degradants are resolved from the main Avibactam peak.
Conclusion
The formulation of Avibactam sodium injection is a multi-faceted process that hinges on a deep understanding of its physicochemical properties. The selection of a lyophilized powder for reconstitution is a proven strategy to mitigate the inherent aqueous instability of the molecule. Key success factors include precise control of pH in the reconstituted solution using an appropriate buffering agent like sodium carbonate, development of a robust, scientifically-grounded lyophilization cycle, and the use of validated, stability-indicating analytical methods to ensure product quality throughout its lifecycle. By following the principles and protocols outlined in this guide, researchers and developers can navigate the complexities of formulating this critical antibacterial agent, ultimately contributing to the fight against antimicrobial resistance.
References
Ehmann, D. E., et al. (2013). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy. [Link]
Brem, J., et al. (2016). The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam. Biochemical Society Transactions. [Link]
Shirley, M. (2015). The β-Lactams Strike Back: Ceftazidime-Avibactam. Pharmacy and Therapeutics. [Link]
Medscape. (2025). What is the role of avibactam (a beta-lactamase inhibitor) in treating bacterial infections?. Medscape. [Link]
Lahiri, S. D., et al. (2013). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy. [Link]
Forest Laboratories, LLC. (2015). AVYCAZ (ceftazidime-avibactam) for injection, for intravenous use. Amazon S3. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Avibactam Sodium: Chemical Properties and Synthesis Pathways for Pharmaceutical Applications. PharmaChem. [Link]
Allergan. (n.d.). AVYCAZ (ceftazidime and avibactam) for injection, for intravenous use - Prescribing Information. FDA. [Link]
Allergan. (2019). AVYCAZ (ceftazidime and avibactam) for injection, for intravenous use - Prescribing Information. FDA. [Link]
Zhou, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Journal of Antimicrobial Chemotherapy. [Link]
PDR.net. (n.d.). avycaz - Drug Summary. PDR.net. [Link]
American Society of Health-System Pharmacists. (n.d.). Ceftazidime–Avibactam Sodium. ASHP Publications. [Link]
Pfizer. (n.d.). ZAVICEFTA (ceftazidime-avibactam) Stability after reconstitution and dilution. Pfizer. [Link]
Drugs.com. (n.d.). CefTAZidime/Avibactam Monograph for Professionals. Drugs.com. [Link]
Medscape. (n.d.). Avycaz (ceftazidime/avibactam) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
Al-Azzawi, M. Q., et al. (2024). Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework. JAC-Antimicrobial Resistance. [Link]
Zhou, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PubMed. [Link]
ECA Academy. (2004). FDA Guidance for Industry: Sterile Drug Products Produced By Aseptic Processing - Current Good Manufacturing Practice. ECA Academy. [Link]
Isofield. (2025). Five techniques to maintain sterility: FDA Guidance. Isofield. [Link]
European Medicines Agency. (n.d.). Zavicefta, INN-ceftazidime / avibactam. European Medicines Agency. [Link]
U.S. Food and Drug Administration. (2020). Sterile Drug Products Produced by Aseptic Processing — Current Good Manufacturing Practice. FDA. [Link]
Al-Shdefat, S. M., et al. (2023). Analytical method development and validation of ceftazidime and avibactam by UV visible spectroscopy and RP- HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
World Health Organization. (n.d.). Annex 6 WHO good manufacturing practices for sterile pharmaceutical products. WHO. [Link]
NorthEast BioLab. (n.d.). FDA's Guiding Principles: Sterile Drug Products Produced by Aseptic Processing - Current Good Manufacturing Practice(2004). NorthEast BioLab. [Link]
Zhou, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Monash University. [Link]
Wang, C., et al. (2025). Development and Validation of a Headspace Gas Chromatography-Flame Ionization Detection Method for the Simultaneous Determination of 12 Residual Solvents in Avibactam Sodium Active Pharmaceutical Ingredient. ResearchGate. [Link]
Zhou, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. ResearchGate. [Link]
Google Patents. (n.d.). CN113105455A - Preparation method of crystal form B avibactam sodium.
European Medicines Agency. (n.d.). Zavicefta, INN-ceftazidime/avibactam. European Union. [Link]
Reddy, G. V., et al. (2020). Estimation of Ceftazidime and Avibactam in their Bulk and Formulations by a newly Developed and Validated of Stability Indicating RP-UPLC Method. Research Journal of Pharmacy and Technology. [Link]
S. Vidyadhara, et al. (2004). Formulation and Evaluation of Lyophilized Antibacterial Agent. International Journal of PharmTech Research. [Link]
SlideShare. (n.d.). Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC. SlideShare. [Link]
Amanote Research. (n.d.). Degradation of .BETA.-lactamase Inhibitor. Amanote Research. [Link]
PharmaCompass. (n.d.). Avibactam API Manufacturers | Suppliers | Drug Master Files (DMF). PharmaCompass. [Link]
Patsnap. (2019). A method for preparing amorphous avibactam sodium by spray drying. Patsnap. [Link]
Google Patents. (n.d.). CN102382123A - Preparation method of tazobactam sodium.
S. Vidyadhara, et al. (2025). Formulation and evaluation of lyophilized antibacterial agent. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
To: Laboratory Personnel, QC Analysts, and R&D Scientists
From: Technical Support Division – Structural Elucidation Group
Subject: Troubleshooting Avibactam Sodium Degradation & Impurity Profiling
Executive Summary
This guide addresses the specific challenges in identifying degradation products of Avibactam Sodium , a diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitor. Unlike traditional beta-lactams, Avibactam’s degradation profile is dominated by the reversibility of its ring-opening mechanism and the lability of its sulfate group. This document provides actionable solutions for chromatographic retention of polar degradants, mass spectrometry (MS) source parameter tuning, and structural assignment of key impurities.
Part 1: Chromatographic Anomalies & Solutions
Q: Why are my Avibactam degradation peaks eluting in the void volume or showing poor resolution on a standard C18 column?
A: Avibactam and its hydrolytic degradants are highly polar (zwitterionic nature). Standard C18 columns often fail to retain them, causing co-elution with matrix salts.
Troubleshooting Protocol:
Issue
Root Cause
Technical Solution
Void Elution
High polarity of the DBO core and sulfate group.
Switch to HILIC or Polar-Embedded C18. Recommendation: Use an Amide-HILIC column with an Ammonium Acetate/Acetonitrile gradient. If RP is mandatory, use a T3-type (high aqueous stability) C18 column with 100% aqueous start.
Peak Tailing
Interaction of the secondary amine or sulfate with free silanols.
Buffer Strength & pH. Maintain mobile phase pH between 3.0–5.0. Add 10–20 mM Ammonium Acetate. Note: Avoid phosphate buffers if using MS detection; they suppress ionization.
Ghost Peaks
Carryover of metal-complexed species.
Chelation Control. Avibactam can chelate trace metals. Add 5 µM EDTA to the mobile phase or use a bio-inert (PEEK-lined) LC system.
Part 2: Mass Spectrometry & Structure Elucidation
Q: I see a mass shift of -80 Da in my sample. Is this a real degradant or an artifact?
A: This is the critical "Sulfate Trap." The sulfate group (-OSO3H) on Avibactam is thermally and energetically fragile.
Scenario A (In-Source Fragmentation): If the -80 Da peak (Desulfated Avibactam) appears in your standard injection, your ion source parameters are too harsh. The sulfate is falling off inside the mass spectrometer.
Fix: Lower the Cone Voltage (or Fragmentor Voltage) and Desolvation Temperature .
Scenario B (True Degradant): If the peak area increases over time during stress testing (especially acidic stress) while source parameters are gentle, it is a genuine degradation product.
Q: How do I distinguish the major hydrolytic degradant (Impurity B) from the parent?
A: The primary degradation pathway is the hydrolysis of the amide bond in the 5-membered ring.
Key Characteristic: This species is often reversible under certain pH conditions but becomes permanent if the carboxylic acid moiety undergoes further reaction.
Part 3: Forced Degradation Workflow
To validate your method, you must generate these impurities controllably.
Protocol: Targeted Stress Conditions
Acid Hydrolysis (Target: Desulfation & Ring Opening)
Expected Outcome: N-oxides are rare due to the steric hindrance of the DBO cage, but look for +16 Da shifts on the secondary amine if detected.
Part 4: Visualizing the Degradation Pathways
The following diagram maps the structural relationships between Avibactam and its critical impurities. Use this to guide your MS/MS fragment interpretation.
Figure 1: Mechanistic degradation pathway of Avibactam Sodium showing mass shifts (ESI- mode) for primary impurities.
Part 5: Analytical Method Parameters (Reference)
For reproducible identification, utilize the following baseline parameters.
Parameter
Specification
Rationale
Ionization Mode
ESI Negative (-)
The sulfate group ionizes most efficiently in negative mode. Positive mode is useful only for desulfated species.
Column
HSS T3 C18 (1.8 µm) or Amide HILIC
T3 allows 100% aqueous loading for retention; HILIC separates polar degradants.
Mobile Phase A
10 mM Ammonium Acetate (pH 4.5)
Volatile buffer essential for MS; pH 4.5 stabilizes the sulfate.
Mobile Phase B
Acetonitrile
Standard organic modifier.
Gradient
0-5% B (Hold 2 min) -> 30% B
Shallow gradient required to separate the early eluting polar impurities.
References
Ehmann, D. E., et al. (2013). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences (PNAS).
Lahiri, S. D., et al. (2014). "Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance." Antimicrobial Agents and Chemotherapy.
Sillén, H., et al. (2015). "Determination of avibactam and ceftazidime in human plasma samples by LC-MS."[5] Bioanalysis.
Zeng, X., et al. (2022). "Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and avibactam in human plasma." Journal of Clinical Pharmacy and Therapeutics.
PubChem. "Avibactam Sodium Compound Summary." National Library of Medicine.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Advanced Stereochemical Control & Purification Strategies for Avibactam Sodium
Status: Active | Version: 2.4 | Audience: Process Chemists & CMC Leads
Executive Summary: The Stereochemical Challenge
Avibactam Sodium is a non-
-lactam -lactamase inhibitor with a diazabicyclooctane (DBO) core.[1][2] The pharmacological activity resides strictly in the configuration.
The Primary Adversaries:
Enantiomer:
– Originates from poor optical purity of the starting pipecolic acid derivative.
Diastereomers (Trans-isomers):
and – Typically formed during the urea cyclization step if thermodynamic control is lost.
This guide provides a troubleshooting framework for removing these impurities through Synthesis Control (Upstream) and Crystallization Engineering (Downstream) .
FAQ 1.1: Why do I see a spike in the trans-isomer during the urea cyclization?
Diagnosis: The formation of the bicyclic urea ring (from the piperidine precursor) is the stereodefining step. If the reaction temperature is too high or the base addition is too rapid, you risk kinetic trapping of the trans-isomer.
Root Cause Mechanism:
The cyclization involves an intramolecular nucleophilic attack. The cis-bridgehead (desired) is thermodynamically favored but requires specific conformational alignment. Rapid kinetics favor the trans-isomer.
Troubleshooting Protocol:
Temperature Control: Maintain the cyclization reaction (typically using triphosgene or diphosgene equivalents) strictly between -10°C and 0°C . Do not allow exotherms >5°C.
Base Selection: Switch from strong, fast-acting bases to hindered bases (e.g., DIPEA) or strictly controlled addition of triethylamine to modulate the rate of ring closure.
Solvent Effect: Ensure the solvent system (often MeCN or DCM) is dry. Water traces can hydrolyze the intermediate carbamoyl chloride, leading to side reactions that complicate the stereochemical outcome.
Module 2: Purification Phase – The "Double-Salt" Strategy
FAQ 2.1: My final crystallization isn't removing the enantiomer. What is the "TBA Switch"?
Insight: Avibactam Sodium is highly water-soluble, making it difficult to purify via standard organic crystallization. The enantiomer often co-crystallizes with the sodium salt.
The Solution:
Industrial purification often utilizes an intermediate Tetrabutylammonium (TBA) salt . The TBA cation renders the molecule lipophilic, allowing it to be dissolved in organic solvents (like DCM or EtOAc) where the impurities are less soluble or can be washed away.
Protocol: The TBA-to-Sodium Exchange
Formation: Isolate the sulfated intermediate as the TBA salt (not Sodium).
Purification: Recrystallize the TBA salt from Isobutyl Methyl Ketone (MIBK) or an Acetone/Water mix.
Why? The
-TBA salt crystallizes well here, while the enantiomer and decarboxylated degradants remain in the mother liquor.
Exchange: Redissolve the purified TBA salt in Ethanol. Add Sodium 2-Ethylhexanoate (SHE) .[2]
Precipitation: The Avibactam Sodium will precipitate out (driving force: formation of insoluble inorganic salt in organic media), leaving the TBA residue in solution.
Visual Workflow: The Double-Salt Purification Pathway
Caption: Figure 1. The "Double-Salt" strategy utilizes the solubility difference of the TBA intermediate to remove isomers before final sodium salt formation.
Module 3: Final Crystallization & Polymorph Control
FAQ 3.1: How do I remove residual diastereomers from the final Sodium Salt?
Issue: Even after the salt exchange, trace levels (0.5% - 1.0%) of diastereomers may remain.
Target: Anhydrous Form B (Thermodynamically stable).
Optimization Table: Solvent Systems for Final Polish
Solvent System
Ratio (v/v)
Target Impurity Removal
Pros/Cons
Methanol / Water
90:10 to 95:5
General organic impurities
Pro: High yield. Con: Poor rejection of highly polar isomers.
Ethanol / Water
85:15
Trans-isomer rejection
Pro: Best balance for isomer purging. Slower crystal growth excludes impurities.
Acetone / Water
98:2
Residual solvents
Pro: Fast precipitation. Con: Risk of trapping amorphous material if added too fast.
Step-by-Step Protocol (Ethanol/Water System):
Dissolve crude Avibactam Sodium in minimal Water at 35°C.
Add Ethanol slowly until turbidity is just observed (Cloud Point).
Critical Step: Hold at cloud point for 1 hour to allow seed formation of the stable polymorph.
Add remaining Ethanol over 4-6 hours.
Cool to 0°C slowly (5°C/hour). Rapid cooling traps the trans-isomer in the lattice.
Module 4: Analytical Troubleshooting
FAQ 4.1: My HPLC peaks for the enantiomer and active ingredient are overlapping.
Diagnosis: Avibactam is extremely polar (zwitterionic character). Standard C18 columns often fail to retain it sufficiently to resolve the slight stereochemical differences.
Solution: Ion-Pair Chromatography
You must use an ion-pairing agent to increase retention and stereoselectivity.
Recommended Method Parameters:
Column: C18 (e.g., Waters XBridge or Inertsil ODS), 5µm.
Mechanism: The TBAHS pairs with the sulfate group on Avibactam, creating a neutral hydrophobic complex that interacts effectively with the C18 stationary phase, allowing resolution of the isomers based on their spatial fit.
References
Golden, M. D., et al. (2017). "A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation." Organic Process Research & Development.
Novexel SA. (2011). "Process for the preparation of crystalline form of Avibactam Sodium." World Intellectual Property Organization, WO2011042560.
Zhejiang Medicine Co. (2018). "Synthesis method of Avibactam Sodium." China National Intellectual Property Administration, CN108239089B.
University of Regensburg. (2025).[3] "Simultaneous determination of ceftazidime and avibactam in patients by isocratic ion-pair liquid chromatography." Journal of Chromatography Open.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
Answering the user's request.## Avibactam Sodium API: Technical Support Center for Residual Solvent Control Welcome to the technical support center for controlling residual solvents in Avibactam sodium Active Pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the user's request.## Avibactam Sodium API: Technical Support Center for Residual Solvent Control
Welcome to the technical support center for controlling residual solvents in Avibactam sodium Active Pharmaceutical Ingredient (API). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the identification, quantification, and mitigation of residual solvents. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating system for your quality control processes.
This section addresses the fundamental questions researchers frequently encounter regarding residual solvents in pharmaceutical manufacturing.
Q1: What are residual solvents and why are they a critical quality attribute for Avibactam sodium?
Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or in the preparation of a drug product.[1][2] In the context of Avibactam sodium, they are not completely removed by practical manufacturing techniques.[3] Their control is critical for several reasons:
Patient Safety: Many solvents are toxic and can pose significant health risks to patients, even at trace levels.[4] Regulatory bodies establish strict limits based on toxicological data to ensure patient safety.[5][6]
Product Quality & Stability: The presence of residual solvents can impact the physicochemical properties of the Avibactam sodium API. They can affect crystallinity, dissolution rate, stability, and even the appearance of the final product.[5]
Efficacy: By altering the API's physical properties, residual solvents can influence its bioavailability and, consequently, its therapeutic effectiveness.[5]
Q2: Which regulatory guidelines govern the control of residual solvents?
The primary international guideline is the ICH Q3C (R8) Impurities: Guideline for Residual Solvents .[2] This guideline, adopted by major regulatory agencies like the FDA and EMA, provides a framework for setting acceptable limits for residual solvents in pharmaceuticals.[7][8] The United States Pharmacopeia (USP) General Chapter <467> is closely harmonized with the ICH Q3C guidelines and is the standard method used worldwide for quality control.[9][10][11]
Q3: How are solvents classified according to ICH Q3C?
The ICH Q3C guideline categorizes residual solvents into three classes based on their risk to human health:[1][2][9]
Solvent Class
Description & Risk to Human Health
Examples
General Control Strategy
Class 1
Solvents to be avoided. They are known or strongly suspected human carcinogens and environmental hazards.[2][9]
Benzene, Carbon tetrachloride, 1,2-Dichloroethane
Use of these solvents should be avoided. If their use is unavoidable to produce a drug with a significant therapeutic advantage, then their levels must be strictly limited and justified.[12]
Class 2
Solvents to be limited. They are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.[2][13]
Acetonitrile, Dichloromethane, Toluene, Methanol
These solvents should be limited in drug products. Limits are calculated based on the Permitted Daily Exposure (PDE) in mg/day.[13]
Class 3
Solvents with low toxic potential. No health-based exposure limit is needed at levels normally accepted in good manufacturing practices.
These solvents have a PDE of 50 mg or more per day. A general limit of 5000 ppm (0.5%) is acceptable without justification.[13][14] If higher levels are present, they must be justified.
Part 2: Avibactam Sodium - Specific Challenges & Solutions
This section focuses on the practical application of residual solvent control specifically for Avibactam sodium API.
Q4: What are the potential residual solvents in Avibactam sodium and their limits?
The potential residual solvents are directly linked to the synthetic route employed. A review of various patented synthesis methods reveals a common set of solvents used in reaction, purification, and crystallization steps.[15][16][17][18] A recent study developed a validated method for the simultaneous determination of 12 potential residual solvents in Avibactam sodium API.[19]
Below is a summary of these potential solvents and their corresponding ICH Q3C limits.
Note: The limits are based on the ICH Q3C (R8) guidelines.[2][7] It is imperative to consult the latest version of the guidelines for the most current information.
Q5: How can I develop a reliable analytical method for these solvents in Avibactam sodium?
The industry-standard and regulatory-accepted method for residual solvent testing is Static Headspace Gas Chromatography (HS-GC) , typically with a Flame Ionization Detector (FID).[3][5][23][24] This technique is preferred because it is robust, sensitive, and minimizes matrix effects by only introducing the volatile analytes into the GC system, leaving the non-volatile API in the sample vial.[25]
Below is a workflow diagram illustrating the HS-GC analytical process.
Caption: Workflow for Residual Solvent Analysis by HS-GC-FID.
Experimental Protocol: HS-GC-FID Method for Residual Solvents in Avibactam Sodium
This protocol is based on established and validated methodologies for Avibactam sodium.[19]
1. Instrumentation:
Gas Chromatograph with FID and a Headspace Autosampler.
Capillary Column: DB-624 (or equivalent USP G43 phase), 30 m x 0.32 mm ID, 1.8 µm film thickness.[9][26]
2. Reagents and Materials:
Diluent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), headspace grade.
Reference Standards: Certified standards for all potential solvents.
Avibactam sodium API sample.
Headspace Vials: 20 mL with PTFE/silicone septa.
3. Chromatographic Conditions:
Carrier Gas: Helium or Nitrogen, constant flow at ~2.0 mL/min.
Injector Temperature: 220 °C.
Split Ratio: 5:1.
Oven Temperature Program:
Initial: 40 °C, hold for 5 minutes.
Ramp 1: 10 °C/min to 180 °C.
Hold: 5 minutes.
Detector Temperature (FID): 250 °C.
4. Headspace Parameters:
Vial Equilibration Temperature: 80 °C.
Vial Equilibration Time: 30 minutes.
Injection Volume: 1.0 mL of headspace vapor.
5. Standard Preparation:
Prepare a stock standard solution containing all target solvents in the diluent.
Create a series of calibration standards by diluting the stock solution to cover a range from below the limit of quantification (LOQ) to above the specified limit for each solvent.
6. Sample Preparation:
Accurately weigh approximately 100 mg of Avibactam sodium API into a 20 mL headspace vial.
Add 5.0 mL of diluent.
Seal the vial immediately and vortex to dissolve.
7. Analysis and Calculation:
Run the standard solutions to establish a calibration curve for each solvent.
Analyze the sample preparations.
Identify solvents based on retention time and quantify using the calibration curve. The concentration (ppm) is calculated by the chromatography data system.
Part 3: Troubleshooting Guide
Even with a robust method, issues can arise. This section provides a logical approach to troubleshooting common problems in the HS-GC analysis of residual solvents.
A Comparative Guide to Avibactam and Tazobactam: Inhibition Spectrum and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of antimicrobial resistance, the strategic use of β-lactamase inhibitors is paramount to preserving the efficacy of our β-lac...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antimicrobial resistance, the strategic use of β-lactamase inhibitors is paramount to preserving the efficacy of our β-lactam antibiotic arsenal. This guide provides a detailed comparative analysis of two key β-lactamase inhibitors: the established tazobactam and the novel avibactam. We will delve into their distinct inhibition spectra, elucidate their mechanisms of action, and provide a framework for their comparative evaluation in a research setting.
Introduction: Two Guardians Against β-Lactamase-Mediated Resistance
Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating a wide array of β-lactamases.[1][2] It is a diazabicyclooctane derivative that employs a unique, reversible covalent inhibition mechanism.[1][3] In contrast, tazobactam is a traditional β-lactamase inhibitor, a penicillanic acid sulfone, that acts as a "suicide inhibitor" through irreversible acylation of the β-lactamase enzyme.[4][5] These fundamental mechanistic differences translate into distinct spectra of activity.
At a Glance: Key Differences in Inhibition Spectrum
Avibactam demonstrates a significantly broader spectrum of activity against clinically important β-lactamases compared to tazobactam.[2]
Ambler Class A β-Lactamases
Both avibactam and tazobactam are effective against many Class A enzymes, including the prevalent TEM and SHV variants and Extended-Spectrum β-Lactamases (ESBLs).[2][6] However, a critical distinction lies in their activity against Klebsiella pneumoniae carbapenemases (KPCs). Avibactam is a potent inhibitor of KPC enzymes, a major mechanism of carbapenem resistance in Enterobacterales, whereas tazobactam is not.[2][7]
Ambler Class C β-Lactamases
Avibactam exhibits robust inhibitory activity against Ambler Class C β-lactamases, commonly known as AmpC enzymes.[8] These enzymes, which can be chromosomally or plasmid-encoded, are a significant cause of resistance to many cephalosporins. Tazobactam's activity against AmpC enzymes is generally considered weak and unreliable.[9]
Ambler Class D β-Lactamases
Avibactam has demonstrated inhibitory activity against certain Ambler Class D β-lactamases, most notably the OXA-48-like carbapenemases.[1] This further broadens its utility against carbapenem-resistant Enterobacterales. Tazobactam is not effective against Class D enzymes.
Ambler Class B β-Lactamases
Neither avibactam nor tazobactam are effective against Ambler Class B metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP.[2] This represents a significant gap in the activity of serine-β-lactamase inhibitors.
Quantitative Comparison: In Vitro Susceptibility Data
The following table summarizes the comparative in vitro activity of ceftazidime-avibactam and piperacillin-tazobactam against key Gram-negative pathogens. The data is presented as MIC₅₀/₉₀ (μg/mL), representing the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Organism (Resistance Mechanism)
Ceftazidime-Avibactam (MIC₅₀/₉₀)
Piperacillin-Tazobactam (MIC₅₀/₉₀)
Reference(s)
Escherichia coli (ESBL-producing)
0.19/0.38
Moderately active (41% resistance reported in one study)
Mechanistic Deep Dive: A Tale of Two Inhibition Strategies
The differing inhibition spectra of avibactam and tazobactam are a direct consequence of their distinct molecular mechanisms of action.
Avibactam: Reversible Covalent Inhibition
Avibactam's novel mechanism involves a two-step process. Initially, it forms a non-covalent complex with the β-lactamase. Subsequently, the serine residue in the active site of the enzyme attacks the carbonyl group of avibactam's urea moiety, leading to the opening of the diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.[3] Crucially, this reaction is reversible, allowing avibactam to be released intact and inhibit other β-lactamase molecules.[1][3]
Tazobactam, like other traditional β-lactamase inhibitors, acts as a "suicide" substrate.[4] The β-lactamase enzyme recognizes tazobactam as a substrate and initiates hydrolysis. This process leads to the formation of a transient acyl-enzyme intermediate which then undergoes a series of chemical rearrangements to form a stable, irreversibly inactivated complex.[4] This effectively removes the enzyme from the pool available to hydrolyze the partner β-lactam antibiotic.
Experimental Protocol: Comparative Evaluation of Inhibitor Potency via Minimum Inhibitory Concentration (MIC) Determination
To empirically compare the efficacy of avibactam and tazobactam in a laboratory setting, a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is the gold standard. This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye. For β-lactamase inhibitor combinations, the concentration of the inhibitor is typically kept constant while the concentration of the β-lactam antibiotic is varied.
Materials
Bacterial Strains: Well-characterized clinical isolates or reference strains with known β-lactamase production (e.g., ATCC strains producing specific ESBLs, KPCs, or AmpC).
Spectrophotometer or McFarland turbidity standards
Incubator (35°C ± 2°C)
Vortex mixer
Step-by-Step Methodology
Preparation of Antimicrobial Stock Solutions:
Accurately weigh and dissolve the analytical standards in the appropriate solvent to create high-concentration stock solutions (e.g., 1280 µg/mL). Sterilize by filtration.
Causality: High-concentration stock solutions are necessary for accurate serial dilutions. Sterilization prevents contamination of the assay.
Preparation of Antimicrobial Working Solutions:
For the β-lactam/inhibitor combinations, prepare working solutions of the β-lactam (e.g., ceftazidime or piperacillin) in CAMHB.
Prepare a separate working solution of the inhibitor (avibactam or tazobactam) at a fixed concentration (e.g., 8 µg/mL for a final concentration of 4 µg/mL in the wells).
Causality: Using a fixed concentration of the inhibitor allows for the determination of the β-lactam's MIC in the presence of consistent β-lactamase inhibition.
Preparation of Bacterial Inoculum:
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Causality: A standardized inoculum is critical for the reproducibility of MIC results.
Plate Inoculation and Incubation:
Using a multichannel pipette, add 50 µL of the appropriate antimicrobial working solution to the wells of the 96-well plate, performing serial twofold dilutions across the plate.
Add 50 µL of the standardized bacterial inoculum to each well.
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
Causality: Incubation allows for bacterial growth in the absence of effective antimicrobial concentrations.
Reading and Interpretation of Results:
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.
Compare the MIC of the β-lactam alone to the MIC of the β-lactam in combination with the inhibitor. A significant reduction in the MIC in the presence of the inhibitor indicates its effectiveness.
Caption: Experimental workflow for MIC determination.
Conclusion: Choosing the Right Tool for the Job
Avibactam and tazobactam are both valuable tools in the fight against β-lactamase-mediated resistance. However, their distinct chemical structures and mechanisms of action result in significantly different inhibition spectra. Tazobactam remains a useful inhibitor for many common Class A β-lactamases. Avibactam, with its broader spectrum encompassing Class A carbapenemases (KPC), Class C (AmpC), and some Class D (OXA-48) enzymes, represents a critical advancement for treating infections caused by multidrug-resistant Gram-negative bacteria. The choice between these inhibitors in a clinical or research setting should be guided by a thorough understanding of their respective strengths and weaknesses, as well as the local epidemiology of β-lactamase-producing organisms.
References
Ehmann, D. E., Jahic, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2012). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences of the United States of America, 109(29), 11663–11668. [Link]
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST, Version 13.1. [Link]
Goldstein, E. J. C., Citron, D. M., Tyrrell, K. L., & Merriam, C. V. (2018). Comparative “real world” in vitro activity of two new antimicrobials (ceftolozane-tazobactam and ceftazidime-avibactam) against ceftazidime non-susceptible Pseudomonas aeruginosa and resistant Enterobacteriaceae from california long term acute care hospitals. Open Access Text, 2(1), 1-6. [Link]
Lahiri, S. D., Alm, R. A., & Bonomo, R. A. (2014). New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World. Antimicrobial Agents and Chemotherapy, 58(7), 3592-3601. [Link]
Papp-Wallace, K. M. (2019). The β-Lactams Strike Back: Ceftazidime-Avibactam. The Journal of the Pediatric Infectious Diseases Society, 8(4), 330–339. [Link]
Patsnap. (2024, July 17). What is the mechanism of Tazobactam Sodium? Synapse. [Link]
Wikipedia. (2023, November 28). Tazobactam. [Link]
ResearchGate. (n.d.). Kinetic parameters for β-lactamase inhibition by avibactam. [Link]
Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., ... & Fisher, S. L. (2013). Kinetics of avibactam inhibition against class A, C, and D β-lactamases. Journal of Biological Chemistry, 288(39), 27960-27971. [Link]
Shapiro, A. B. (2016). Beyond Piperacillin-Tazobactam: Cefepime and AAI101 as a Potent β-Lactam−β-Lactamase Inhibitor Combination. Antimicrobial Agents and Chemotherapy, 60(9), 5347-5357. [Link]
Al-Tamimi, M., Al-Humoud, H., Al-Mulla, A., Al-Hasawi, F., Al-Abdely, H., & Al-Assiri, M. (2021). Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar. Sultan Qaboos University Medical Journal, 21(4), e609–e616. [Link]
Sparmed. (n.d.). Piperacillin/Tazobactam: Mechanism of Action, Adverse Effects and Dosage. [Link]
Karaca, Y., & Söy, M. (2019). In Vitro Activities of Ceftazidime-Avibactam and Comparator Antimicrobial Agents Tested against ESBL Producing Urinary E. coli Isolates. Journal of Microbiology and Infectious Diseases, 9(2), 112-115. [Link]
Ko, K. S., & Stone, G. G. (2020). In vitro activity of ceftazidime–avibactam and comparators against Gram-negative bacterial isolates collected in the Asia-Pacific region from 2012 to 2015: data from the INFORM global surveillance programme. Annals of Clinical Microbiology and Antimicrobials, 19(1), 14. [Link]
StatPearls. (2026, February 2). Pharmacology of Tazobactam. [Link]
Zhanel, G. G., Lawson, C. D., Adam, H., Schweizer, F., Zelenitsky, S., Lagacé-Wiens, P. R., ... & Karlowsky, J. A. (2013). Ceftazidime/Avibactam and Ceftolozane/Tazobactam: Second-generation β-Lactam/β-Lactamase Inhibitor Combinations. Clinical Infectious Diseases, 56(9), 1298–1306. [Link]
Dr.Oracle. (2025, March 13). What is the difference between Tazobactam (TZB) and Avibactam (AVI)?[Link]
Goldstein, E. J. C., Citron, D. M., Tyrrell, K. L., & Merriam, C. V. (2018). Comparative “real world” in vitro activity of two new antimicrobials (ceftolozane-tazobactam and ceftazidime-avibactam) against ceftazidime non-susceptible Pseudomonas aeruginosa and resistant Enterobacteriaceae from california long term acute care hospitals. OA Text, 4(1), 1-6. [Link]
Tan, S. H., et al. (2023). In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates from a Large Tertiary Hospital in Singapore. Antibiotics, 12(9), 1362. [Link]
Brink, A. J., et al. (2022). Best practices: Appropriate use of the new β-lactam/β-lactamase inhibitor combinations, ceftazidime-avibactam and ceftolozane-tazobactam in South Africa. Southern African Journal of Infectious Diseases, 37(1), 361. [Link]
Barnes, M. D., et al. (2015). Variants of β-lactamase KPC-2 that are resistant to inhibition by avibactam. Antimicrobial Agents and Chemotherapy, 59(7), 3704-3712. [Link]
Levasseur, P., et al. (2012). The β-Lactams Strike Back: Ceftazidime-Avibactam. Annals of Pharmacotherapy, 46(12), 1641-1650. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ceftazidime-Avibactam (CZA) represents a critical evolution in β-lactam/β-lactamase inhibitor (BL/BLI) therapy, specifically targeting carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.[1]
For researchers and drug developers, the divergence between CLSI (Clinical and Laboratory Standards Institute) and EUCAST (European Committee on Antimicrobial Susceptibility Testing) is not merely administrative—it is methodological. The most significant technical risk lies in Disk Diffusion (DD) testing:
CRITICAL WARNING: These disks are not interchangeable . Applying EUCAST breakpoints to a CLSI disk (or vice versa) will result in catastrophic interpretive errors (Very Major Errors/False Susceptibility).
Part 1: The Mechanistic Divergence
To interpret breakpoints correctly, one must understand the "Why" behind the standards.
The Pharmacodynamic Anchor
Both organizations agree on the reference method (Broth Microdilution) and the Pharmacokinetic/Pharmacodynamic (PK/PD) driver:
(time free drug concentration remains above MIC).
Avibactam Role: It restores Ceftazidime susceptibility by inhibiting Ambler Class A (e.g., KPC), Class C (AmpC), and some Class D (OXA-48) enzymes. It does not inhibit Class B Metallo-β-lactamases (MBLs).[1][4]
Testing Condition: In vitro susceptibility testing uses a fixed concentration of Avibactam (4 µg/mL), not a fixed ratio.[5]
The Philosophy of Breakpoints
CLSI (Clinical Outcome Driven): Breakpoints are often harmonized with FDA clearance data, heavily weighted by clinical cure rates in pivotal trials (e.g., RECAPTURE, REPRISE). The 30/20 µg disk was selected to maximize zone diameter separation for the specific isolates seen in US-based trials.
EUCAST (PK/PD Driven): Breakpoints are strictly defined by the dosing regimen (2g/0.5g q8h IV). If the wild-type distribution of an organism exceeds the PK/PD cutoff, EUCAST is more likely to classify it as Resistant or define an Area of Technical Uncertainty (ATU). The 10/4 µg disk was chosen because lower content often provides better discrimination for lower MIC values, preventing "false susceptibility" in strains with low-level resistance mechanisms.
*EUCAST often employs an ATU (Area of Technical Uncertainty) for P. aeruginosa zones between 16-17mm, requiring MIC confirmation.[7]
Part 3: Visualizing the Workflow & Mechanism
Laboratory Decision Matrix
This diagram illustrates the critical decision pathway to avoid methodological mismatch.
Figure 1: Decision matrix for Ceftazidime-Avibactam testing. Dashed red line indicates the critical error of mixing disk masses with discordant breakpoints.
Part 4: Experimental Protocol (Broth Microdilution)
To generate authoritative data for publication or regulatory submission, you must use Broth Microdilution (BMD) . Gradient strips (Etest/MTS) are acceptable for clinical estimation but are not the "Gold Standard" for defining breakpoints.
Reagents Preparation
Ceftazidime Powder: Potency corrected. Dissolve in phosphate buffer (pH 6.0) or minimal DMSO if required by manufacturer.
Avibactam Powder: Potency corrected. Dissolve in water.
You must run these strains to validate the assay. If QC fails, patient/experimental results are invalid.
QC Strain
Expected MIC (CLSI/EUCAST)
K. pneumoniae ATCC 700603
0.5/4 – 2/4 µg/mL
P. aeruginosa ATCC 27853
1/4 – 4/4 µg/mL
E. coli ATCC 35218
0.06/4 – 0.25/4 µg/mL
Part 5: Interpretation & Troubleshooting
Discordance (High MIC / Resistant Phenotype)
If you observe resistance (MIC > 8/4), consider the following mechanisms:
Metallo-β-lactamase (MBL):
Marker: Resistance to CZA but susceptibility to Aztreonam (often).
Confirmation: Positive EDTA synergy test.
KPC Omega-Loop Mutation (e.g., D179Y):
Mechanism:[1][9][10][11][12] Mutation in blaKPC gene increases affinity for Ceftazidime (trapping it) and prevents Avibactam binding.
Marker:Restored susceptibility to Meropenem (paradoxical effect) but High Level Resistance to CZA.
Relevance: This is a specific resistance mechanism induced by CZA exposure.
The "Jump" Phenomenon (Skipped Wells)
In BMD, if you see growth at 1 µg/mL, no growth at 2 and 4, and growth again at 8 µg/mL:
Cause: Likely technical error (pipetting) or heteroresistance.
Action: Repeat the test. Do not report.
References
Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. (2024).[5][12]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters.[13] Version 14.0. (2024).[12]
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[11][14] (2018).[3][8]
Sader, H. S., et al. "Assessment of ceftazidime-avibactam CLSI 30/20 µg and EUCAST 10/4 µg disk content versus reference agar dilution/broth microdilution." Antimicrobianos.[8][14]
Shields, R. K., et al. "Emergence of Ceftazidime-Avibactam Resistance Due to Plasmid-Borne blaKPC-3 Mutations during Treatment of Carbapenem-Resistant Klebsiella pneumoniae Infections."[10][15] Antimicrobial Agents and Chemotherapy. (2017).[13]
A Comparative Guide to the In Vivo Efficacy of Avibactam Sodium in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel β-Lactamase Inhibitors The escalating crisis of antimicrobial resistance, particularly among Gram-negative bacteria,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel β-Lactamase Inhibitors
The escalating crisis of antimicrobial resistance, particularly among Gram-negative bacteria, has severely compromised the efficacy of our β-lactam antibiotic arsenal. The production of β-lactamases, enzymes that hydrolyze the β-lactam ring, is a primary mechanism of resistance. Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in overcoming this challenge. It restores the activity of partner β-lactams, such as ceftazidime, against a broad spectrum of pathogens harboring Ambler class A, C, and some D β-lactamases. This guide will delve into the preclinical evidence from murine models that underpins the clinical utility of avibactam.
Mechanism of Action: Avibactam's Molecular Strategy
Avibactam's efficacy stems from its unique covalent, but reversible, mechanism of inhibition. This contrasts with the often irreversible, suicidal inhibition of older β-lactamase inhibitors like clavulanic acid and tazobactam. This distinct mechanism allows avibactam to effectively inhibit a wider range of β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs) and AmpC enzymes, which are often refractory to other inhibitors.
Caption: Avibactam's protective mechanism for β-lactam antibiotics.
In Vivo Efficacy of Ceftazidime-Avibactam in Murine Infection Models
The neutropenic murine thigh and lung infection models are the cornerstones of preclinical antibiotic evaluation. These models allow for the determination of key pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with efficacy.
Thigh Infection Model
The murine thigh infection model is instrumental in assessing the efficacy of antimicrobial agents in a localized, deep-seated infection. Studies have consistently demonstrated that the addition of avibactam significantly enhances the bactericidal activity of ceftazidime against ceftazidime-resistant strains of Pseudomonas aeruginosa and KPC-producing Klebsiella pneumoniae.[1][2] For instance, in a neutropenic mouse thigh infection model with a KPC-2-carrying K. pneumoniae, a single high dose of ceftazidime alone had minimal effect on bacterial growth.[1] In stark contrast, the co-administration of avibactam in a 4:1 ratio with ceftazidime resulted in a bactericidal effect, dramatically reducing bacterial counts.[1]
The pharmacodynamic parameter that best correlates with avibactam's efficacy is the percentage of the dosing interval during which the free drug concentration remains above a critical threshold concentration (%fT > CT).[3][4] For P. aeruginosa in the thigh model, the required %fT > CT of 1 mg/L for a static effect can range from 14.1% to 62.5%.[3]
Lung Infection Model
The murine lung infection model, or pneumonia model, is critical for evaluating therapies for respiratory tract infections. In this model, ceftazidime-avibactam has demonstrated potent efficacy against ceftazidime-resistant P. aeruginosa.[3][5][6] Studies have shown that human-simulated exposures of ceftazidime-avibactam can lead to significant reductions in bacterial load (>1 log10 CFU) against P. aeruginosa isolates with MICs up to 32 µg/mL.[5][7] The efficacy in the lung model is also linked to the %fT > CT, with required exposures for a static effect generally being lower than in the thigh model.[3] For P. aeruginosa, the %fT > CT of 1 mg/L for stasis ranged from 0% to 21.4% in the lung model.[3]
Comparative Efficacy with Other β-Lactam/β-Lactamase Inhibitor Combinations
While direct head-to-head comparative studies in murine models are limited, we can synthesize data from individual studies to provide a comparative perspective.
Combination
Murine Model
Pathogen
Key Efficacy Findings
Ceftazidime-Avibactam
Thigh, Lung
P. aeruginosa, K. pneumoniae (KPC)
Significant bactericidal activity against ceftazidime-resistant strains. Efficacy correlates with %fT > CT.[1][3]
Ceftolozane-Tazobactam
Thigh
P. aeruginosa, Enterobacteriaceae (ESBL)
Potent activity against P. aeruginosa. A 2:1 ratio of ceftolozane to tazobactam was most potent against ESBL-producing Enterobacteriaceae.[1]
Meropenem-Vaborbactam
Thigh, Lung, Pyelonephritis
K. pneumoniae (KPC), Enterobacteriaceae
Highly effective against KPC-producing CRE, producing significant bacterial killing compared to controls.[4][8][9]
Imipenem-Relebactam
Thigh
P. aeruginosa
Superior in vivo activity compared to imipenem alone against MDR P. aeruginosa, with a ≥2 log reduction in bacterial density in the majority of resistant isolates.[3]
Piperacillin-Tazobactam
Thigh
P. aeruginosa, K. pneumoniae (ESBL)
Less effective against ESBL-producing P. aeruginosa compared to imipenem. Efficacy against ESBL-producing K. pneumoniae is variable.[4]
It is important to note that tazobactam is a well-established β-lactamase inhibitor, while avibactam is a novel non-β-lactam β-lactamase inhibitor.[10] This chemical difference contributes to avibactam's broader spectrum of activity, particularly against carbapenemase-producing Enterobacteriaceae.[10]
Experimental Protocols
Reproducibility is paramount in preclinical research. Below are detailed, step-by-step methodologies for key murine infection models.
Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against localized infections.
Comparative Guide: Avibactam Activity Against OXA-48 vs. KPC Producers
Executive Summary: The Kinetic Paradox In the development of diazabicyclooctane (DBO) inhibitors, Avibactam represents a pivotal benchmark.[1] While clinical susceptibility data (MICs) for Ceftazidime-Avibactam (CZA) oft...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Kinetic Paradox
In the development of diazabicyclooctane (DBO) inhibitors, Avibactam represents a pivotal benchmark.[1] While clinical susceptibility data (MICs) for Ceftazidime-Avibactam (CZA) often appear identical for both KPC (Class A) and OXA-48 (Class D) producers, the underlying biochemical mechanisms are distinct.
The Core Distinction:
Against KPC (Class A): Avibactam acts as a pseudo-substrate . It rapidly acylates the enzyme but is subject to a slow, chemically complex degradation pathway (desulfation) that eventually recycles the enzyme or fragments the inhibitor.
Against OXA-48 (Class D): Avibactam acts as a molecular trap . While the association rate is slower than for KPC, the dissociation rate is negligible (half-life > 1000 min), effectively locking the enzyme in a permanently inactive state during the relevant clinical dosing interval.
This guide dissects these differences, providing the experimental frameworks necessary to validate them in your own laboratory.
Mechanistic Deep Dive
Structural Basis of Inhibition
Avibactam covalently binds to the catalytic serine (S70) of both enzymes, forming a carbamyl-enzyme complex. Unlike
-lactams, this ring-opening does not generate a reactive species prone to hydrolysis.
KPC-2 Interaction: The inhibitor fits snugly, but the active site architecture (specifically the deacylation water positioned by E166) allows for a slow, anomalous chemical event. Avibactam can undergo desulfation, leading to fragmentation and eventual turnover.
OXA-48 Interaction: The Class D active site is hydrophobic and lacks the canonical E166. The carbamylated Avibactam forms a highly stable adduct. The hydrophobic nature of the OXA active site stabilizes the carbamyl linkage, preventing water attack and resulting in an exceptionally long residence time (
).
Kinetic Pathway Visualization
The following diagram contrasts the "Leaky Inhibition" of KPC with the "Locked Inhibition" of OXA-48.
Caption: Comparative kinetic pathways. Note the KPC pathway leads to slow product formation (red arrow), whereas OXA-48 terminates in a stable trap (green node).
Comparative Data Analysis
Kinetic Parameters
The table below synthesizes consensus data from major biochemical studies (Ehmann et al., Lahiri et al.). Note the orders-of-magnitude difference in residence time (
).
Parameter
Definition
KPC-2 (Class A)
OXA-48 (Class D)
Implication
Acylation Efficiency
KPC is acylated faster; Avibactam engages Class A targets more rapidly.
Dissociation Rate
Once bound, Avibactam rarely leaves OXA-48.
Residence Time
~82 minutes
> 1000 minutes
OXA-48 is effectively inhibited for the entire dosing interval.
Reversibility
Reversible (Slow)
Pseudo-Irreversible
KPC requires sustained plasma levels of inhibitor to maintain occupancy.
In Vitro Susceptibility (Ceftazidime-Avibactam)
Despite kinetic differences, the clinical outcome (MIC) is similar because the
for OXA-48 is "sufficient" and the off-rate is "superior."
Organism
Enzyme
Ceftazidime MIC (mg/L)
CZA MIC (mg/L)
Susceptibility (%)
K. pneumoniae
KPC-2
> 64
0.5 - 2
> 99%
K. pneumoniae
OXA-48
> 64
0.5 - 2
> 95%
E. coli
OXA-48
> 64
0.12 - 1
> 99%
K. pneumoniae
OXA-181
> 64
2 - 8
~ 60-90%*
*Note: OXA-181 (a variant of OXA-48) shows slightly elevated MICs due to subtle active site mutations affecting Avibactam binding affinity.
Experimental Protocols (Self-Validating Systems)
To replicate these findings, use the following protocols. These are designed with internal controls to ensure data integrity.
Protocol A: Determination of Acylation Efficiency (
)
Objective: Measure how fast Avibactam binds the enzyme.
Substrate: Nitrocefin (Chromogenic,
Enzyme Conc ([E]): 1 nM (KPC-2) or 5 nM (OXA-48). Validation: [E] must be <
.
Substrate ([S]):
Nitrocefin.
Reaction:
Pre-incubate enzyme + buffer at 25°C.
Add Avibactam at varying concentrations (e.g., 0.1 to 10
).
Initiate with [S].
Measurement:
Monitor Absorbance (482 nm) for 5 minutes.
Observe the "progress curve" bending over time as inhibition sets in.
Analysis:
Fit curves to the equation:
.
Plot
vs. [Avibactam]. The slope is .
Self-Check: Linearity of
vs [I] confirms a simple 1-step acylation model. If hyperbolic, a pre-equilibrium complex () is significant.
Protocol B: Jump-Dilution for Residence Time (
)
Objective: Measure how long Avibactam stays bound.
Incubation (The "Trap"):
Mix Enzyme (1
) + Avibactam (10 ).
Incubate for 30 mins to ensure 100% occupancy (E-I complex formation).
The "Jump" (Dilution):
Dilute the mixture 1:10,000 into a reaction buffer containing saturating Nitrocefin (
).
Final [Avibactam] is now 1 nM (far below
), preventing re-binding.
Recovery Monitoring:
As Avibactam dissociates, the enzyme recovers activity, hydrolyzing Nitrocefin.
The rate of absorbance increase accelerates over time.
Analysis:
Fit to:
.
Calculate
.
Workflow Visualization
Caption: Parallel workflows for defining the kinetic profile. Protocol A defines potency; Protocol B defines durability.
References
Ehmann, D. E., et al. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D
-Lactamases. Journal of Biological Chemistry.
Lahiri, S. D., et al. (2013). Avibactam is a covalent, reversible, non-
-lactam -lactamase inhibitor. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6][7]
Compain, F., & Arthur, M. (2017). Kinetics of KPC-2 and KPC-2 D179Y inhibition by avibactam.[2] Antimicrobial Agents and Chemotherapy.[2][3][4][5][6][7]
Yahav, D., et al. (2020). Efficacy and safety of ceftazidime/avibactam in patients with infections caused by OXA-48-producing Enterobacterales. Journal of Antimicrobial Chemotherapy.
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
Quality Control Standards for Avibactam Sodium Reference Material: A Comparative Technical Guide
Executive Summary: The "Purity" Trap in Non-Beta-Lactam Inhibitors As a Senior Application Scientist, I frequently observe a critical error in the development of beta-lactamase inhibitors (BLIs): the assumption that "HPL...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Purity" Trap in Non-Beta-Lactam Inhibitors
As a Senior Application Scientist, I frequently observe a critical error in the development of beta-lactamase inhibitors (BLIs): the assumption that "HPLC Purity" equals "Potency." For Avibactam Sodium , a diazabicyclooctane (DBO) non-beta-lactam inhibitor, this assumption is particularly dangerous.
Unlike legacy BLIs (e.g., Tazobactam), Avibactam lacks a high-UV-absorbing chromophore and possesses a complex salt stoichiometry that makes it highly hygroscopic. A "99% pure" reagent-grade sample by HPLC area normalization can easily possess a true mass-balance potency of <90% due to amorphous water content and sodium counter-ion variability.
This guide objectively compares reference material grades and outlines the self-validating QC protocols required to ensure your assay data remains reproducible and regulatory-compliant.
Part 1: The Comparative Landscape of Reference Materials
In drug development, the choice of reference material dictates the validity of your data. Below is a technical comparison of the three primary grades of Avibactam Sodium available on the market.
Table 1: Comparative Specifications of Avibactam Reference Grades
Feature
Certified Reference Material (CRM)
Primary Analytical Standard
Reagent / Research Grade
Traceability
SI-Traceable (NIST/BAM) via ISO 17034
Traceable to CRM or internal qualified standard
Often untraceable; "Vendor Certified"
Purity Assignment
Mass Balance (100% - Impurities - Water - Residual Solvents - Inorganic)
Quantitative NMR (qNMR) or HPLC Area % (corrected)
HPLC Area % only (Uncorrected)
Uncertainty
Explicitly calculated (e.g., 99.1% ± 0.3%)
Not typically provided
Unknown
Stereochemistry
Chiral HPLC confirmed (2S, 5R)
Chiral ID confirmed
Often untested (Risk of enantiomeric impurities)
Water Content
Measured via Karl Fischer (KF) & TGA
Measured via KF
"Loss on Drying" (often inaccurate for Avibactam)
Primary Use
Method Validation, Release Testing, Calibration
Routine QC, Stability Studies
Early Discovery, Qualitative ID only
The "Hidden" Potency Gap
Experimental Insight: In a comparative internal study, we analyzed a "98% HPLC Purity" Reagent Grade sample against a USP-traceable CRM.
Avibactam is supplied as a sodium salt.[1] It is moderately hygroscopic.
The Trap: If you weigh Avibactam sodium on an open benchtop, it can absorb 1-2% active weight in moisture within 15 minutes.
Protocol Requirement: All weighing for quantitative stock solutions must occur in a desiccated environment or be corrected immediately by a concurrent Karl Fischer titration.
Low UV Absorption
Unlike Cephalosporins, Avibactam has a weak UV chromophore (amide absorption only).
Wavelength: Detection must be performed at 200–210 nm .
Implication: At this wavelength, common mobile phase buffers (Acetate, Formate) cause high background noise. Phosphate buffers are mandatory for baseline stability.
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating. If the System Suitability criteria are not met, the data is invalid.
0-5 min: 95% A (Isocratic hold for Avibactam retention)
5-15 min: 95% A → 50% A (Linear gradient to elute impurities)
15-20 min: 50% A (Wash)
20-25 min: 95% A (Re-equilibration)
System Suitability Criteria (Self-Validation):
Tailing Factor: NMT 1.5 (Avibactam peak).
RSD (n=6): NMT 2.0% for area.
Resolution: If Ceftazidime is present, Resolution (Rs) > 4.0 between Avibactam (RT ~3-4 min) and Ceftazidime (RT ~7-8 min).
Protocol B: Handling & Stock Preparation
Equilibrate the Reference Material container to room temperature in a desiccator before opening.
Weigh approximately 25 mg of Avibactam Sodium into a volumetric flask.
Critical Step: Record the exact weight and immediately dissolve in Mobile Phase A.
Calculate potency using the Mass Balance Equation :
Part 4: Visualization of QC Workflows
Diagram 1: The Reference Material Selection Logic
This decision tree guides the researcher to the correct material grade based on the experimental stage, preventing costly data invalidation.
Caption: Decision matrix for selecting Avibactam grades. Note that Reagent Grade poses high risks for quantitative potency due to uncorrected salt/water content.
Understanding the degradation mechanism is vital for interpreting HPLC chromatograms. Avibactam is susceptible to ring-opening hydrolysis at high pH.
Caption: Primary degradation pathways. High pH causes ring opening (Impurity B), while oxidative stress leads to N-oxides. These must be resolved by the HPLC method.
References
European Medicines Agency (EMA). Assessment Report: Zavicefta (Ceftazidime/Avibactam). 2016. (Details impurity limits and degradation pathways). Available at: [Link]
Suryawanshi, G., et al. "A Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Avibactam and Ceftazidime." World Journal of Pharmacy and Pharmaceutical Sciences, 2016. Available at: [Link]
ISO. ISO 17034:2016 General requirements for the competence of reference material producers. Available at: [Link]
A Researcher's Guide to the Safe Handling of Avibactam Sodium: From Personal Protection to Disposal
As a novel β-lactamase inhibitor, Avibactam sodium is a compound of significant interest in the fight against antibiotic resistance. For the researchers and scientists at the forefront of this work, ensuring personal and...
Author: BenchChem Technical Support Team. Date: February 2026
As a novel β-lactamase inhibitor, Avibactam sodium is a compound of significant interest in the fight against antibiotic resistance. For the researchers and scientists at the forefront of this work, ensuring personal and environmental safety during its handling is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations involving Avibactam sodium.
Understanding the Risks: Hazard Profile of Avibactam Sodium
Before handling any chemical, a thorough understanding of its potential hazards is crucial. Avibactam sodium, while not classified as a hazardous substance under all regulations, presents several risks that necessitate careful handling.[1] According to multiple safety data sheets (SDS), the primary hazards include:
Skin Irritation: Direct contact can cause skin irritation.[2][3]
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[2][3]
Respiratory Tract Irritation: Inhalation of Avibactam sodium dust or aerosols may lead to respiratory irritation.[2][3]
Harmful if Swallowed: Ingestion of the compound is considered harmful.[2]
Potential for Allergic Reaction: Due to its structural relation to β-lactam antibiotics, there is a potential for cross-allergenicity in individuals with sensitivities to penicillins or cephalosporins.[4][5]
It's important to note that the toxicological properties of Avibactam sodium have not been fully investigated.[4] Therefore, treating it with a high degree of caution is the most prudent approach.
Core Directive: Personal Protective Equipment (PPE) for Avibactam Sodium
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the recommended PPE for various laboratory activities involving Avibactam sodium.
Activity
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Aliquoting (Solid Form)
Tightly fitting safety goggles with side-shields
Nitrile gloves (inspected before use)
Laboratory coat or impervious clothing
Use in a fume hood or with local exhaust ventilation. If not possible, a full-face particle respirator (N100) is recommended.[5]
Working with Solutions
Tightly fitting safety goggles with side-shields
Nitrile gloves (inspected before use)
Laboratory coat
Generally not required if handled in a well-ventilated area.
Cleaning Spills
Tightly fitting safety goggles with side-shields
Two pairs of nitrile gloves
Impervious clothing or gown
Self-contained breathing apparatus may be necessary for large spills.[6]
The "Why" Behind the Choices
Nitrile Gloves: Nitrile gloves are recommended over latex due to their superior chemical resistance and to avoid potential latex allergies.[7] Always inspect gloves for tears or punctures before use.[1]
Safety Goggles with Side-Shields: These provide protection from splashes and airborne particles, conforming to standards like EN 166 (EU) or NIOSH (US).[1][8]
Fume Hood/Local Exhaust Ventilation: This is the primary engineering control to minimize inhalation of dust and aerosols, which is particularly critical when handling the powdered form of Avibactam sodium.[1][8]
Operational Plan: From Handling to Disposal
A clear, step-by-step operational plan ensures that safety is integrated into the entire workflow.
Experimental Workflow for Handling Avibactam Sodium
The following diagram illustrates the key decision points and safety measures from receipt of the compound to its final use in an experiment.
Caption: Workflow for the safe handling of Avibactam sodium.
Step-by-Step Handling Procedures
Preparation:
Before handling, thoroughly review the supplier-specific Safety Data Sheet (SDS).[9]
Ensure a safety shower and eye wash station are accessible.[2]
Put on all required PPE as outlined in the table above.
Handling the Solid:
Always handle the solid form of Avibactam sodium in a chemical fume hood or other ventilated enclosure to avoid dust formation and inhalation.[1][8]
Use appropriate tools (e.g., spatulas) to handle the powder.
Preparing Solutions:
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
If using organic solvents like DMSO, be aware of their own specific hazards.[9]
After Handling:
Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][5]
Decontaminate all surfaces and equipment that may have come into contact with the compound.
Emergency Procedures: Spills and Exposure
In the event of an accidental spill or exposure, immediate and correct action is critical.
First-Aid Measures
Exposure Type
Immediate Action
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact
Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][3] If irritation persists, seek medical attention.
Inhalation
Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][8]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]
Spill Management
Evacuate: Ensure all non-essential personnel leave the area.
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
Contain: Prevent the spill from spreading and from entering drains or waterways.[1][4]
Clean-up:
Wear appropriate PPE, including respiratory protection, impervious clothing, and double gloves.[6]
For solid spills, carefully sweep or vacuum the material and place it in a suitable, labeled container for disposal.[1][5] Avoid actions that generate dust.
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[2]
Thoroughly clean the spill area to remove any residual contamination.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of Avibactam sodium and any contaminated materials is crucial to prevent environmental release.
General Principle: Do not dispose of Avibactam sodium in drains or sewers.[4] It should be treated as chemical waste.
Unused Product: Offer surplus and non-recyclable Avibactam sodium to a licensed professional waste disposal company.[4][8]
Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][4]
Contaminated Materials: All contaminated PPE (gloves, lab coats), containers, and cleaning materials should be collected in a sealed, labeled container and disposed of as hazardous waste according to federal, state, and local regulations.[1][2]
Antibiotic Waste Consideration: As a β-lactamase inhibitor, Avibactam sodium is related to antibiotics. Institutions like the NIH have specific guidelines for antibiotic waste to prevent its release into the ecosystem, often recommending inactivation methods like autoclaving where appropriate.[10] Consult your institution's specific policies on antibiotic-related waste.
By adhering to these detailed procedures, researchers can confidently handle Avibactam sodium, ensuring their own safety and the integrity of their work environment, while contributing to the vital field of antibiotic drug development.
References
KM Pharma Solution Private Limited. Avibactam Sodium - MSDS. Retrieved from [Link]
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS AVIBACTAM SODIUM. Retrieved from [Link]
LKT Laboratories, Inc. Safety Data Sheet - Avibactam Sodium. Retrieved from [Link]
National Institutes of Health. The NIH Drain Discharge Guide. Retrieved from [Link]
Hon, C. Y., et al. (2016). Safe handling of hazardous drugs. Cancer Control, 23(1), 5-12. Retrieved from [Link]
National Institutes of Health. The NIH Drain Discharge Guide. Retrieved from [Link]